2-Methylindolin-1-amine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-methyl-2,3-dihydroindol-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.ClH/c1-7-6-8-4-2-3-5-9(8)11(7)10;/h2-5,7H,6,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITRKULRSHGFQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372182 | |
| Record name | 1-Amino-2-methylindoline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31529-47-2, 102789-79-7 | |
| Record name | 1H-Indol-1-amine, 2,3-dihydro-2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31529-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylindolin-1-amine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031529472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Amino-2-methylindoline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Amino-2-methylindoline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLINDOLIN-1-AMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4RF0HJ558 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the chemical properties of 2-Methylindolin-1-amine hydrochloride?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Methylindolin-1-amine hydrochloride. The information is intended to support research and development activities in the fields of medicinal chemistry, organic synthesis, and pharmacology.
Chemical and Physical Properties
This compound is a heterocyclic amine that serves as a key intermediate in the synthesis of various pharmaceutical compounds, most notably the antihypertensive drug Indapamide.[1][][3] It is commercially available as a white to light brown crystalline solid.[1][4]
Structural and Molecular Data
| Property | Value | Reference |
| IUPAC Name | 2-methyl-2,3-dihydroindol-1-amine;hydrochloride | [][5] |
| Synonyms | 1-Amino-2-methylindoline hydrochloride, Indapamide Impurity C as Hydrochloride | [5][6] |
| Molecular Formula | C₉H₁₃ClN₂ | [1][5] |
| Molecular Weight | 184.67 g/mol | [1][] |
| CAS Number | 102789-79-7 | [1][6] |
| Free Base CAS | 31529-46-1 | [5][6] |
| Canonical SMILES | CC1CC2=CC=CC=C2N1N.Cl | [1][5] |
| InChI | InChI=1S/C9H12N2.ClH/c1-7-6-8-4-2-3-5-9(8)11(7)10;/h2-5,7H,6,10H2,1H3;1H | [5] |
Physical Properties
The reported physical properties of this compound exhibit some variability in the literature, particularly concerning its melting point. It is recommended that users verify these properties for their specific batch.
| Property | Value | Reference |
| Appearance | White to light brown crystalline solid | [1][4] |
| Melting Point | 272 °C | [1][7] |
| >163 °C (decomposes) | [4][8] | |
| Boiling Point | 256.9 °C at 760 mmHg (likely for the free base) | [9] |
| Solubility | Soluble in water. Slightly soluble in heated chloroform and methanol. | [1][4] |
Synthesis and Purification
The primary synthetic route to this compound involves the N-amination of 2-methylindoline. A common method is the nitrosation of 2-methylindoline followed by reduction of the resulting N-nitroso intermediate.
Experimental Protocol: Synthesis of 1-Amino-2-methylindoline
The following protocol is adapted from a patented procedure for the synthesis of the free base, 1-amino-2-methylindoline. The hydrochloride salt can be obtained by subsequent treatment with hydrochloric acid.
Materials:
-
2-methylindoline (140 g)
-
Methanol (1 L)
-
Concentrated hydrochloric acid (approx. 95 ml)
-
Sodium nitrite (73 g) in water (25% solution)
-
Sodium bicarbonate
-
Zinc dust (156 g)
-
Ammonium carbonate (264 g) in water (1 L)
-
Toluene
-
Heptane
Procedure:
-
Dissolve 2-methylindoline in methanol in a suitable reaction vessel.
-
Add concentrated hydrochloric acid to the solution and cool to 15 °C.
-
Slowly add the sodium nitrite solution dropwise while maintaining the temperature between 5-10 °C.
-
Adjust the pH of the solution to approximately 7.5 with sodium bicarbonate.
-
Add zinc dust to the mixture.
-
While keeping the mixture at about 5 °C, add the ammonium carbonate solution over a period of approximately 1.5 hours.
-
Stir the mixture at 5-10 °C, then warm to 40 °C.
-
Filter the reaction mixture and wash the residue with toluene.
-
Separate the combined filtrate and washes, and discard the aqueous layer.
-
Remove the toluene in vacuo.
-
Recrystallize the residue from heptane to yield 1-amino-2-methylindoline.
To obtain the hydrochloride salt, the purified free base can be dissolved in a suitable solvent (e.g., isopropanol) and treated with a stoichiometric amount of hydrochloric acid.
References
- 1. Buy this compound (EVT-1200659) | 102789-79-7 [evitachem.com]
- 3. 1-Amino-2-methylindoline hydrochloride | 102789-79-7 [chemicalbook.com]
- 4. 1-Amino-2-methylindoline hydrochloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. 1-Amino-2-methylindoline Hydrochloride | LGC Standards [lgcstandards.com]
- 6. 2,3-Dihydro-2-methyl-1H-indol-1-amine Hydrochloride [lgcstandards.com]
- 7. anaxlab.com [anaxlab.com]
- 8. Kinetics and Mechanism of The Oxidation of 2-Methylindole by Alkaline Potassium Hexacyanoferrate(III) [ejchem.journals.ekb.eg]
- 9. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to 2-Methylindolin-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methylindolin-1-amine hydrochloride, a key intermediate in pharmaceutical synthesis. This document details its chemical identity, physical properties, synthesis protocols, and its pivotal role in the production of the antihypertensive drug, Indapamide.
Chemical Identity and Properties
This compound is a heterocyclic amine that serves as a crucial building block in organic synthesis. There appears to be some ambiguity in the publicly available information regarding its primary CAS number, with both 31529-47-2 and 102789-79-7 being associated with the compound.[1] For clarity and comprehensive coverage, both are acknowledged in this guide.
Table 1: Chemical Identifiers and Synonyms
| Identifier | Value |
| IUPAC Name | 2-methyl-2,3-dihydroindol-1-amine;hydrochloride[1][] |
| CAS Numbers | 31529-47-2, 102789-79-7[1] |
| Molecular Formula | C₉H₁₃ClN₂[] |
| Molecular Weight | 184.67 g/mol [] |
| Synonyms | 1-Amino-2-methylindoline hydrochloride, 1-Amino-2-methylindoline HCl, 2,3-Dihydro-2-methyl-1H-indol-1-amine hydrochloride, N-Amino-2-methylindoline hydrochloride, Indapamide Related Compound B[3][4] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Almost white or light brown crystalline powder[3] |
| Melting Point | >163°C (decomposition)[5] |
| Boiling Point | 256.9°C at 760 mmHg[3] |
| Flash Point | 130.2°C[3] |
| Solubility | Slightly soluble in Chloroform (heated) and Methanol[5] |
| Storage | -20°C Freezer, under inert atmosphere[5] |
Synthesis and Experimental Protocols
This compound is primarily synthesized from 2-methylindoline. The following section details a common experimental protocol for its preparation.
Experimental Protocol: Synthesis of 1-Amino-2-methylindoline from 2-Methylindoline
This protocol is adapted from established synthesis routes.[6][7]
Materials:
-
2-methylindoline (140 g)
-
Methanol (1 L)
-
Concentrated hydrochloric acid (approx. 95 ml)
-
Sodium nitrite (73 g) in water (25% solution)
-
Sodium bicarbonate
-
Zinc dust (156 g)
-
Ammonium carbonate (264 g) in water (1 L solution)
-
Toluene
-
Heptane
-
ANALTECH Silica Gel plate (for TLC)
-
Chloroform/acetic acid (9:1) developing solvent (for TLC)
Procedure:
-
Dissolve 140 g of 2-methylindoline in 1 L of methanol in a suitable reaction vessel.
-
Add approximately 95 ml of concentrated hydrochloric acid to the solution and cool the mixture to 15°C.
-
Slowly add a 25% aqueous solution of sodium nitrite (73 g) dropwise, maintaining the temperature between 5-10°C.
-
Adjust the pH of the solution to approximately 7.5 with sodium bicarbonate.
-
Add 156 g of zinc dust to the mixture.
-
While keeping the mixture at about 5°C, add a solution of 264 g of ammonium carbonate in 1 L of water over a period of about 1.5 hours.
-
Stir the mixture at 5-10°C, then warm to 40°C, and filter.
-
Wash the residue with toluene.
-
Combine the filtrate and washes, and separate the aqueous layer.
-
Remove the toluene from the organic layer in vacuo.
-
Recrystallize the residue from heptane to yield 1-amino-2-methylindoline.
-
Confirm the identity of the product using Thin Layer Chromatography (TLC) with a silica gel plate and a chloroform/acetic acid (9:1) solvent system.[7]
Role in Pharmaceutical Synthesis: The Gateway to Indapamide
The primary application of this compound in the pharmaceutical industry is as a key intermediate in the synthesis of Indapamide. Indapamide is a thiazide-like diuretic used to treat hypertension.
The synthesis of Indapamide involves the acylation of 1-amino-2-methylindoline with 4-chloro-3-sulfamoylbenzoic acid. This reaction forms the final drug molecule.
Below is a logical workflow illustrating the synthesis of Indapamide, highlighting the central role of this compound.
Signaling Pathways and Biological Activity
Currently, there is a lack of specific research on the direct signaling pathways and biological activities of this compound itself. Its primary significance in a biological context is as a precursor to Indapamide. The pharmacological effects observed are therefore attributed to the final drug product.
The mechanism of action of Indapamide is well-established. It functions as a diuretic and an antihypertensive agent.
The logical relationship for the biological effect is as follows:
Conclusion
This compound is a vital chemical intermediate with well-defined properties and established synthesis protocols. Its significance is underscored by its indispensable role in the production of Indapamide, a widely used medication for managing hypertension. While direct biological activities of the intermediate are not extensively studied, its contribution to the synthesis of a life-saving drug makes it a compound of great interest to researchers and professionals in drug development and manufacturing. Further research into the analytical characterization of this compound could provide more detailed quantitative data for quality control and process optimization.
References
- 1. 1-Amino-2-methylindoline hydrochloride | C9H13ClN2 | CID 2737616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. This compound - CAS:102789-79-7 - Sunway Pharm Ltd [3wpharm.com]
- 5. 1-Amino-2-methylindoline hydrochloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. US4564677A - Preparation of N-amino compounds - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
Spectroscopic and Synthetic Profile of 2-Methylindolin-1-amine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic and synthetic characteristics of 2-Methylindolin-1-amine hydrochloride, a key synthetic intermediate. The information is presented to support research, development, and quality control activities involving this compound.
Compound Identification
| IUPAC Name | 2-methyl-2,3-dihydroindol-1-amine;hydrochloride |
| Synonyms | 1-Amino-2-methylindoline hydrochloride, Indapamide EP Impurity C (HCl salt)[1][2] |
| CAS Number | 102789-79-7[3] |
| Molecular Formula | C₉H₁₃ClN₂[] |
| Molecular Weight | 184.67 g/mol [] |
| Appearance | Almost white or light brown crystalline powder[5] |
Spectroscopic Data
Definitive experimental spectroscopic data for this compound is primarily available through Certificates of Analysis from commercial suppliers.[2] The following tables summarize the expected spectroscopic characteristics based on the known structure and data for analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.0 - 7.5 | m | 4H | Aromatic protons (C₄-H, C₅-H, C₆-H, C₇-H) |
| ~4.0 - 4.5 | q | 1H | Methine proton (C₂-H) |
| ~3.0 - 3.5 | m | 2H | Methylene protons (C₃-H) |
| ~1.2 - 1.5 | d | 3H | Methyl protons (C₂-CH₃) |
| Variable | br s | 3H | Amine protons (-NH₃⁺) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~140 - 150 | Quaternary aromatic carbon (C₇ₐ) |
| ~125 - 135 | Aromatic carbons |
| ~110 - 125 | Aromatic carbons |
| ~55 - 65 | Methine carbon (C₂) |
| ~30 - 40 | Methylene carbon (C₃) |
| ~15 - 25 | Methyl carbon (C₂-CH₃) |
Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 2800 | Strong, Broad | N-H stretch (Ammonium salt) |
| 3100 - 3000 | Medium | C-H stretch (Aromatic) |
| 2980 - 2850 | Medium | C-H stretch (Aliphatic) |
| ~1600 | Medium | N-H bend (Ammonium salt) |
| 1610 - 1580 | Medium | C=C stretch (Aromatic) |
| 1490 - 1450 | Medium | C=C stretch (Aromatic) |
| ~750 | Strong | C-H bend (Ortho-disubstituted benzene) |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data
| m/z | Interpretation |
| 148.10 | [M-HCl]⁺, molecular ion of the free base |
| 133.09 | [M-HCl-NH]⁺, loss of the amino group |
| 118.08 | [M-HCl-NH-CH₃]⁺, loss of the methyl group from the previous fragment |
Experimental Protocols
Synthesis of 1-Amino-2-methylindoline Hydrochloride
The following is a representative synthetic protocol adapted from patent literature.[6]
References
Molecular structure and weight of 2-Methylindolin-1-amine hydrochloride.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Methylindolin-1-amine hydrochloride. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Molecular Structure and Properties
This compound is a heterocyclic amine that is primarily utilized as a synthetic intermediate in the pharmaceutical industry.[1][2][3] Its core structure consists of a 2-methyl-substituted indoline ring with an amino group attached to the nitrogen at position 1, and it is supplied as a hydrochloride salt.
Chemical Identifiers and Molecular Weight
The fundamental properties of this compound are summarized in the table below, providing a quick reference for its key identifiers and molecular characteristics.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₃ClN₂ | [1][2] |
| Molecular Weight | 184.67 g/mol | [1][2][4] |
| IUPAC Name | 2-methyl-2,3-dihydroindol-1-amine;hydrochloride | [2][] |
| CAS Registry Number | 102789-79-7, 31529-47-2 | [1][] |
| InChI | InChI=1S/C9H12N2.ClH/c1-7-6-8-4-2-3-5-9(8)11(7)10;/h2-5,7H,6,10H2,1H3;1H | [1] |
| Canonical SMILES | CC1CC2=CC=CC=C2N1N.Cl | [1] |
Physical and Chemical Properties
The known physical and chemical characteristics of this compound are detailed in the following table.
| Property | Value | Reference(s) |
| Appearance | Solid, Almost white or Light brown crystalline powder | [1] |
| Storage | Sealed in dry, Room Temperature or 2-8°C in an inert atmosphere | [1] |
| Purity | >95% | [2] |
Synthesis and Experimental Protocols
The primary application of this compound is as a precursor in the synthesis of the antihypertensive and diuretic agent, Indapamide.[1][2][3] The synthesis of this compound typically proceeds through the formation of the free base, 1-amino-2-methylindoline, which is then converted to its hydrochloride salt.
Synthesis of 1-Amino-2-methylindoline
A common method for the synthesis of 1-amino-2-methylindoline involves the reductive amination of 2-methylindoline.[1] A detailed experimental protocol, as described in the patent literature, is as follows:
Materials:
-
2-methylindoline (140 g)
-
Methanol (1 liter)
-
Concentrated hydrochloric acid (approx. 95 ml)
-
Sodium nitrite (73 g) in water (25% solution)
-
Sodium bicarbonate
-
Zinc dust (156 g)
-
Ammonium carbonate (264 g) in water (1 liter)
-
Toluene
Procedure:
-
Dissolve 140 g of 2-methylindoline in 1 liter of methanol.
-
Add approximately 95 ml of concentrated hydrochloric acid and cool the solution to 15°C.
-
Add a 25% solution of sodium nitrite (73 g) in water dropwise at a temperature of 5-10°C.
-
Adjust the pH of the solution to approximately 7.5 with sodium bicarbonate.
-
Add 156 g of zinc dust to the mixture.
-
While maintaining the temperature at about 5°C, add a solution of 264 g of ammonium carbonate in 1 liter of water over a period of about 1.5 hours.
-
Stir the mixture at 5-10°C, then warm to 40°C, and filter.
-
Wash the residue with toluene.
This procedure yields the free base, 1-amino-2-methylindoline. The hydrochloride salt is then prepared from this free base.
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 1-amino-2-methylindoline.
Caption: Synthesis workflow for 1-amino-2-methylindoline.
Biological and Chemical Activity
While the primary role of this compound is a synthetic intermediate, some general potential for biological interaction can be inferred from its structure. The presence of the amino group suggests potential for hydrogen bonding with biological targets such as enzymes.[1] However, specific studies detailing the biological activity or signaling pathways directly involving this compound are not widely available in the public domain. Its utility is predominantly in serving as a building block for more complex, biologically active molecules.[1]
Conclusion
This compound is a well-defined chemical compound with established physical and chemical properties. Its significance lies in its role as a key intermediate in the synthesis of pharmaceuticals, most notably Indapamide. The synthetic route to this compound is well-documented, allowing for its production for research and development purposes. While direct biological activity is not its primary feature, its structural components provide a foundation for the synthesis of compounds with therapeutic potential. This guide serves as a foundational resource for professionals requiring technical information on this compound.
References
Unveiling the Potential: A Technical Guide to the Biological Activities of 2-Methylindolin-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylindolin-1-amine hydrochloride (CAS No: 102789-79-7) is a heterocyclic amine primarily recognized as a key synthetic intermediate in the production of the antihypertensive and diuretic drug, Indapamide.[1][] While its role as a precursor is well-established, a comprehensive understanding of its intrinsic biological activities remains an area of limited exploration. This technical guide synthesizes the available information on this compound, including its physicochemical properties, detailed synthesis protocols, and a review of the potential biological activities extrapolated from the broader class of indoline derivatives. Due to a notable absence of direct quantitative biological data and mechanistic studies for this specific compound, this guide also highlights the current knowledge gaps and potential avenues for future research.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical characteristics is paramount for its application in research and development. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃ClN₂ | [1] |
| Molecular Weight | 184.67 g/mol | [1] |
| Appearance | Solid | [1] |
| CAS Number | 102789-79-7 | |
| Storage Temperature | 2-8°C in an inert atmosphere | [1] |
Synthesis and Manufacturing
The synthesis of this compound is a critical step in the manufacturing of Indapamide. Several synthetic routes have been described, with the most common involving the reductive amination of 2-methylindole.
Experimental Protocol: Reductive Amination of 2-Methylindole
This protocol is based on methodologies described in patent literature and represents a common approach to the synthesis of this compound.
Materials:
-
2-Methylindole
-
Methanol
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Zinc Dust
-
Ammonium Carbonate
-
Toluene
Procedure:
-
Dissolve 2-methylindole in methanol.
-
Add concentrated hydrochloric acid to the solution and cool to approximately 5-10°C.
-
Slowly add a solution of sodium nitrite in water while maintaining the low temperature.
-
Adjust the pH to approximately 7.5 using a suitable base, such as sodium bicarbonate.
-
Add zinc dust to the reaction mixture.
-
Introduce a solution of ammonium carbonate in water over a period of about 1.5 hours, keeping the temperature between 5-10°C.
-
Stir the mixture at this temperature, then warm to 40°C.
-
Filter the reaction mixture and wash the residue with toluene.
-
The resulting product, this compound, can be further purified as needed.
Logical Workflow for Synthesis:
Potential Biological Activities
Direct experimental data on the biological activities of this compound is scarce in publicly available literature. However, the indoline scaffold is a privileged structure in medicinal chemistry, and numerous derivatives have been shown to possess a wide range of biological effects. The potential activities of this compound can be cautiously inferred from the activities of this broader class of compounds.
Antioxidant and Anti-inflammatory Properties of Indoline Derivatives
Several studies have demonstrated that compounds containing the indoline nucleus exhibit significant antioxidant and anti-inflammatory properties. These activities are often attributed to the ability of the indoline ring to scavenge free radicals and modulate inflammatory signaling pathways.
While no specific data exists for this compound, a study on various N-substituted indoline derivatives demonstrated their ability to protect macrophage cells from hydrogen peroxide-induced cytotoxicity and to reduce the lipopolysaccharide (LPS)-induced production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
It is plausible that this compound could exhibit similar, albeit likely modest, antioxidant or anti-inflammatory effects. However, without direct experimental evidence, this remains speculative.
Interaction with Cellular Proteins and Signaling Pathways
The presence of an amino group suggests that this compound has the potential to interact with various cellular proteins through hydrogen bonding.[1] This could lead to the modulation of enzyme activity or interference with protein-protein interactions, thereby influencing cellular signaling pathways.[1]
Hypothetical Signaling Pathway Interaction:
The diagram below illustrates a hypothetical scenario where an indoline derivative could modulate a generic inflammatory signaling pathway. This is a conceptual representation and is not based on experimental data for this compound.
Quantitative Data Summary
A thorough review of the scientific literature did not yield any specific quantitative biological activity data for this compound. This includes a lack of reported IC₅₀ values, Ki constants, or other metrics of potency or efficacy in biological assays. The primary focus of existing literature is on its utility as a chemical intermediate.
Conclusion and Future Directions
This compound is a well-characterized synthetic intermediate crucial for the production of Indapamide. While its chemical synthesis is well-documented, its own biological activity profile remains largely unexplored. Based on the known activities of the broader class of indoline derivatives, it is conceivable that this compound may possess latent antioxidant or anti-inflammatory properties.
Future research efforts could be directed towards:
-
In vitro screening: Assessing the cytotoxicity, antioxidant potential, and anti-inflammatory effects of this compound in relevant cell-based assays.
-
Enzyme inhibition assays: Evaluating its potential to inhibit key enzymes involved in inflammation and other disease processes.
-
Computational studies: Employing in silico methods to predict potential biological targets and mechanisms of action.
A more complete understanding of the biological activities of this compound could not only provide valuable insights into the safety profile of Indapamide manufacturing processes but also potentially uncover novel therapeutic applications for this and related compounds.
References
A Comprehensive Technical Guide to the Synthesis and Applications of 2-Methylindolin-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the synthesis and primary applications of 2-Methylindolin-1-amine hydrochloride (CAS No: 102789-79-7), a key heterocyclic amine intermediate in pharmaceutical development. This document details synthetic methodologies, presents quantitative data in structured tables for comparative analysis, and outlines experimental protocols for key reactions.
Introduction
This compound is a stable salt of the N-amino derivative of 2-methylindoline. Its molecular formula is C₉H₁₃ClN₂ and it has a molecular weight of 184.67 g/mol . The indoline scaffold is a privileged structure in medicinal chemistry, and N-amination provides a reactive handle for further molecular elaboration. The primary and most commercially significant application of this compound is as a crucial building block in the synthesis of the antihypertensive and diuretic drug, Indapamide.[1][2][3] Beyond this, it serves as a precursor for creating more complex heterocyclic compounds, making it a valuable entity in organic synthesis and drug discovery.[1]
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the N-amination of 2-methylindoline. This process typically involves nitrosation followed by reduction. The starting material, 2-methylindoline, can be prepared via the catalytic hydrogenation of 2-methylindole.
Synthesis of the Precursor: 2-Methylindoline
Several methods exist for the preparation of 2-methylindoline, primarily involving the reduction of 2-methylindole. Catalytic hydrogenation is a common industrial method.
dot```dot graph Synthesis_of_2_Methylindoline { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Methylindole [label="2-Methylindole"]; H2_Catalyst [label="H₂ / Catalyst\n(e.g., Raney Ni, Pd/C)", shape=ellipse, fillcolor="#FFFFFF"]; Methylindoline [label="2-Methylindoline"];
Methylindole -> Methylindoline [label="Catalytic Hydrogenation"]; H2_Catalyst -> Methylindoline; }
Caption: Workflow for the synthesis of Indapamide from 2-methylindoline.
Table 2: Summary of Quantitative Data for the Synthesis of Indapamide from this compound
| 2-Methylindolin-1-amine HCl (moles) | Acylating Agent | Condensing Agent / Base | Solvent | Reaction Conditions | Yield | Reference |
| 0.05 | 4-Chloro-3-sulfamoylbenzoic acid | N,N'-Diisopropylcarbodiimide (DIC), Triethylamine | Dichloromethane | 15°C, 10 hours | 89.9% | [4] |
| 0.05 | 4-Chloro-3-sulfamoylbenzoic acid | N,N'-Diisopropylcarbodiimide (DIC), Triethylamine | Ethyl acetate | 10°C, 3 hours | 68.4% | [1] |
| 16.25 | 4-Chloro-3-sulfamoylbenzoyl chloride | Triethylamine | Dichloromethane | 5°C, 4 hours, then reflux for 20 min | 92.5% | [5] |
| 81.33 mmol | 4-Chloro-3-sulfamoylbenzoyl chloride | Triethylamine | Dichloromethane | 8°C, 12 hours, then reflux for 35 min | 93.0% | [5] |
| 0.05 | 4-Chloro-3-sulfamoylbenzoic acid | N,N'-Dicyclohexylcarbodiimide (DCC), Triethylamine | Dichloromethane | 4°C, 4 hours | 83.4% | [4] |
Detailed Experimental Protocol for Indapamide Synthesis
The following protocol is a representative example based on methodologies described in the literature. [4][5]
-
Suspend 9.3 g (0.05 mol) of this compound in 200 ml of dichloromethane in a reaction flask.
-
With stirring, add 8.5 ml of triethylamine dropwise to liberate the free base.
-
Cool the mixture to 10°C.
-
In a separate vessel, prepare the acylating agent. For example, by reacting 4-chloro-3-sulfamoylbenzoic acid with a chlorinating agent like thionyl chloride, or by using a condensing agent.
-
If using a pre-formed acyl chloride (e.g., 4-chloro-3-sulfamoylbenzoyl chloride), add it portion-wise to the cooled solution of the free base.
-
Alternatively, if using the carboxylic acid directly, add 4-chloro-3-sulfamoylbenzoic acid and a condensing agent such as N,N'-diisopropylcarbodiimide (7.0 g) to the reaction mixture.
-
Maintain the reaction temperature at 10-15°C and stir for 3-10 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, filter the reaction mixture to remove any precipitated salts (e.g., triethylamine hydrochloride or the byproduct of the condensing agent).
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude Indapamide.
-
Purify the crude product by recrystallization from a suitable solvent system, such as isopropanol-water, to yield pure Indapamide.
Other Potential Applications
While the synthesis of Indapamide is the most prominent application, the 2-methylindolin-1-amine scaffold is of interest in medicinal chemistry for the development of other bioactive molecules. The N-amino group can serve as a nucleophile or be derivatized to introduce a variety of substituents, leading to libraries of compounds for biological screening. Although specific examples of other marketed drugs derived from this intermediate are not readily found in the literature, the general importance of the indoline core suggests its potential in the synthesis of compounds with a range of pharmacological activities.
Conclusion
This compound is a valuable and well-established intermediate in pharmaceutical synthesis. Its preparation from 2-methylindoline is a robust process, and its application in the high-yield synthesis of the widely used antihypertensive drug Indapamide is a cornerstone of its industrial importance. The methodologies for both the synthesis of the intermediate and its conversion to the final active pharmaceutical ingredient are well-documented, providing a solid foundation for process development and optimization. While its direct applications in other areas are less reported, the inherent reactivity and structural features of the 2-methylindolin-1-amine core present opportunities for the exploration of novel bioactive compounds in drug discovery programs. This guide provides a comprehensive overview for researchers and professionals working in the field of organic synthesis and pharmaceutical development.
References
- 1. CN100422146C - Synthesis method of indapamide - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. CN1927833A - Synthesis method of indapamide - Google Patents [patents.google.com]
- 5. CN103467355A - Preparation method of indapamide - Google Patents [patents.google.com]
An In-depth Technical Guide to the Derivatives of 2-Methylindolin-1-amine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylindolin-1-amine and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry. As a key intermediate in the synthesis of various pharmacologically active molecules, including the antihypertensive drug Indapamide, the 2-methylindoline-1-amine scaffold has garnered attention for its versatile biological activities. This technical guide provides a comprehensive overview of the known derivatives of 2-Methylindolin-1-amine, detailing their synthesis, physicochemical properties, and biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Introduction
The indoline nucleus is a privileged scaffold in medicinal chemistry, found in a multitude of natural products and synthetic compounds with diverse biological activities. The introduction of a methyl group at the 2-position and an amine group at the 1-position of the indoline ring system creates 2-Methylindolin-1-amine, a chiral molecule that serves as a versatile building block for the synthesis of more complex chemical entities. The primary amine handle allows for a wide range of chemical modifications, leading to the generation of diverse libraries of derivatives with potentially unique pharmacological profiles. This guide will explore the landscape of known 2-Methylindolin-1-amine derivatives, with a focus on their synthesis, and reported biological properties.
Synthesis of 2-Methylindolin-1-amine and Its Derivatives
The parent compound, 2-Methylindolin-1-amine, is a crucial starting material for the synthesis of its derivatives. Its preparation has been described in several patents and publications.
Synthesis of 2-Methylindolin-1-amine
A common synthetic route to 2-Methylindolin-1-amine involves the N-nitrosation of 2-methylindoline followed by reduction.
Experimental Protocol: Synthesis of 2-Methylindolin-1-amine [1][2]
-
Step 1: N-Nitrosation of 2-Methylindoline
-
Dissolve 2-methylindoline (1.0 eq) in a suitable solvent such as methanol.
-
Add concentrated hydrochloric acid and cool the solution to 0-5 °C.
-
Add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the low temperature.
-
Stir the reaction mixture for a specified time to ensure complete formation of the N-nitroso intermediate.
-
-
Step 2: Reduction of the N-Nitroso Intermediate
-
To the solution containing the N-nitroso-2-methylindoline, add a reducing agent such as zinc dust in the presence of an ammonium salt (e.g., ammonium carbonate or ammonium acetate).
-
Control the temperature during the addition of the reducing agent.
-
After the addition is complete, stir the reaction mixture at a slightly elevated temperature (e.g., 40 °C) to drive the reduction to completion.
-
Filter the reaction mixture to remove inorganic salts and other solid byproducts.
-
Extract the filtrate with an organic solvent (e.g., toluene).
-
Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., sodium sulfate).
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., heptane) to yield pure 1-amino-2-methylindoline.
-
Logical Workflow for the Synthesis of 2-Methylindolin-1-amine
Synthesis of 2-Methylindolin-1-amine.
Synthesis of N-Acyl and N-Sulfonyl Derivatives
The primary amine of 2-Methylindolin-1-amine is readily acylated or sulfonylated to produce a variety of amide and sulfonamide derivatives. These reactions are typically carried out by treating 2-Methylindolin-1-amine with an appropriate acyl chloride or sulfonyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.
General Experimental Protocol: Synthesis of N-Acyl/N-Sulfonyl Derivatives
-
Dissolve 2-Methylindolin-1-amine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Add a base (e.g., triethylamine, pyridine) (1.1-1.5 eq) to the solution.
-
Cool the reaction mixture to 0 °C.
-
Add the desired acyl chloride or sulfonyl chloride (1.0-1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Known Derivatives and Their Properties
While a systematic and comprehensive exploration of a wide range of 2-Methylindolin-1-amine derivatives is not extensively documented in publicly available literature, several classes of related compounds have been synthesized and evaluated for their biological activities. The data from these related series can provide valuable insights into the potential properties of direct derivatives of 2-Methylindolin-1-amine.
N-Sulfonyl Derivatives
N-sulfonyl derivatives of indoles have been investigated for their anti-inflammatory and antimicrobial properties. For instance, a series of novel N-methylsulfonylindole derivatives were synthesized and showed selective antibacterial activity against Gram-negative bacteria and dual COX-2/5-LOX inhibitory effects.
Table 1: Biological Activity of Selected N-Sulfonylindole Derivatives
| Compound ID | Structure | Target Organism/Enzyme | Activity (MIC or IC₅₀) |
|---|---|---|---|
| 4b | N/A | Salmonella enterica | N/A (Selective antibacterial activity reported) |
| 4e | N/A | E. coli | N/A (Selective antibacterial activity reported) |
| 5d | N/A | Salmonella enterica, E. coli | N/A (Selective antibacterial activity reported) |
| 4e | N/A | COX-2 | High anti-inflammatory activity reported |
| 5d | N/A | COX-2/5-LOX | High anti-inflammatory activity reported |
Note: Specific quantitative data for these N-methylsulfonylindole derivatives was not provided in the source.
Urea and Thiourea Derivatives
Urea and thiourea derivatives of various heterocyclic scaffolds, including indoles, are known to possess a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. For example, a series of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives were synthesized and evaluated for their anti-proliferative activity against several cancer cell lines.
Table 2: Anticancer Activity of Selected Indole-based Urea/Thiourea Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
|---|---|---|
| 7n | H460 (Lung) | < 20 |
| 7s | H460 (Lung) | < 20 |
| 7w | H460 (Lung) | < 20 |
Note: These compounds are derivatives of a different indole scaffold, but the data suggests the potential of urea/thiourea modifications.
Other Derivatives and Their Potential Applications
-
Indapamide: A prominent example of a drug derived from 2-Methylindolin-1-amine is Indapamide, a thiazide-like diuretic used in the treatment of hypertension. Its synthesis involves the condensation of 2-Methylindolin-1-amine with 4-chloro-3-sulfamoylbenzoyl chloride.
-
Phosphoramidite Ligands: Chiral phosphoramidite ligands derived from 2-methylindoline have been synthesized and utilized in asymmetric catalysis, such as in iridium-catalyzed allylic alkylation of indoles.
-
Anti-inflammatory and Anti-nephritic Agents: Certain methylindoline derivatives have been investigated for their potential to ameliorate cadmium-induced nephritis, demonstrating antioxidant and anti-inflammatory properties in zebrafish models.
Signaling Pathways and Mechanisms of Action
The biological activities of 2-Methylindolin-1-amine derivatives are expected to be diverse, depending on the nature of the substituents introduced. Based on the activities of related compounds, several potential mechanisms of action can be proposed.
Inhibition of Inflammatory Pathways
Derivatives exhibiting anti-inflammatory properties, such as the N-sulfonylindoles, may act by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
Hypothetical Signaling Pathway for Anti-inflammatory Action
References
2-Methylindolin-1-amine Hydrochloride: A Technical Safety and Handling Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
This document provides a summary of the currently available safety and handling information for 2-Methylindolin-1-amine hydrochloride. It is intended for use by qualified professionals in research and development. A thorough literature search did not yield specific quantitative toxicity data (e.g., LD50, LC50), detailed experimental protocols from toxicological studies, or information on specific signaling pathways related to the toxicity of this compound. The information presented herein is compiled from publicly available Safety Data Sheets (SDS) and chemical databases. All laboratory work should be conducted with appropriate personal protective equipment and in accordance with institutional safety protocols.
Executive Summary
This compound is a chemical intermediate used in pharmaceutical research and development. While specific toxicological studies are not publicly available, harmonized classification and labeling information indicate that it is an irritant to the skin, eyes, and respiratory system. Some sources also suggest it may be harmful if swallowed. This guide summarizes the known hazards, recommended handling procedures, and first aid measures.
Hazard Identification and Classification
The primary hazards associated with this compound are related to its irritant properties. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound.
| Hazard Class | Hazard Statement | GHS Code |
| Skin Corrosion/Irritation | Causes skin irritation | H315[1][2][3] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation | H319[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | H335[1][2][3] |
| Acute Toxicity (Oral) | Harmful if swallowed | H302 |
Note: The H302 classification is indicated for the parent compound, 1-Amino-2-methylindoline, by some sources.
Toxicological Profile
Quantitative toxicological data for this compound is not available in the reviewed literature. Safety Data Sheets consistently report "Acute toxicity: Not available."[1] Therefore, no LD50, LC50, or other quantitative measures of toxicity can be provided. The toxicological information is limited to the irritant effects on skin, eyes, and the respiratory system.
Symptoms of Exposure:
-
Skin Contact: May result in redness, itching, scaling, or blistering.[1]
-
Eye Contact: Can cause redness, watering, itching, and pain.[1]
-
Inhalation: May lead to irritation of the respiratory tract.[1]
-
Ingestion: Believed to be harmful if swallowed.
Experimental Protocols
A comprehensive search for toxicological studies on this compound did not yield any specific experimental protocols. Information regarding the methodologies used to classify this compound as an irritant is not publicly available.
Safety and Handling
Given the known hazards, the following handling and personal protective equipment (PPE) guidelines are recommended.
Personal Protective Equipment (PPE)
The following diagram outlines the recommended PPE for handling this compound.
Engineering Controls
-
Work should be conducted in a well-ventilated area.
-
The use of a chemical fume hood is recommended to minimize inhalation exposure.
-
Eyewash stations and safety showers should be readily accessible.
First Aid Measures
In the event of exposure to this compound, the following first aid procedures should be followed.
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₉H₁₃ClN₂[2] |
| Molecular Weight | 184.67 g/mol [2] |
| Appearance | Off-white to light brown solid |
| Melting Point | >163 °C (decomposes)[4] |
Conclusion
While this compound is a valuable research chemical, it must be handled with care due to its irritant properties. The absence of comprehensive toxicological data necessitates a cautious approach, adhering to stringent safety protocols. All personnel should be thoroughly trained on the hazards and handling procedures outlined in this guide and the relevant Safety Data Sheets before working with this compound.
References
The Indoline Scaffold: A Privileged Core in Modern Drug Discovery
A Technical Guide to the Mechanisms of Action of Indoline-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The indoline scaffold, a heterocyclic aromatic structure composed of a benzene ring fused to a five-membered nitrogen-containing ring, has emerged as a cornerstone in contemporary medicinal chemistry. Its unique structural and electronic properties allow for diverse chemical modifications, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action of indoline-based compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Multi-Targeting Potential of the Indoline Core
The versatility of the indoline structure enables it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug discovery.[1] The non-coplanar nature of its two rings can enhance water solubility and reduce lipophilicity compared to flatter aromatic systems, which are advantageous pharmacokinetic properties.[1] The nitrogen atom can act as a hydrogen bond donor and acceptor, while the benzene ring can engage in hydrophobic interactions with amino acid residues within protein binding pockets.[1] These features contribute to the ability of indoline derivatives to modulate the activity of enzymes, receptors, and signaling pathways implicated in a range of pathologies.
Key Mechanisms of Action and Therapeutic Applications
Indoline-based compounds have demonstrated significant potential in various therapeutic areas, including inflammation, cancer, infectious diseases, and metabolic disorders. The following sections delve into the specific mechanisms underlying these activities.
Anti-inflammatory Activity: Dual Inhibition of 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH)
A promising strategy in the development of anti-inflammatory agents is the simultaneous inhibition of multiple pro-inflammatory pathways. Certain indoline derivatives have been identified as potent dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH).[2][3] 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. sEH, on the other hand, degrades anti-inflammatory epoxyeicosatrienoic acids (EETs). By inhibiting both enzymes, these compounds can synergistically reduce inflammation.
Quantitative Data: 5-LOX and sEH Inhibition by Indoline Derivatives
| Compound | 5-LOX IC50 (μM) | sEH IC50 (μM) | Reference |
| 73 | 0.41 ± 0.01 | 0.43 ± 0.10 | [2] |
| 53 | - | 0.061 ± 0.003 | [2] |
| 54 | - | 0.100 ± 0.010 | [2] |
Experimental Protocol: In Vitro 5-LOX and sEH Inhibition Assays
-
5-LOX Inhibition Assay: The inhibitory activity against 5-LOX is typically determined by measuring the formation of leukotrienes in activated human polymorphonuclear leukocytes (PMNLs) or using isolated recombinant human 5-LOX. The reaction is initiated by the addition of arachidonic acid, and the products are quantified by spectrophotometry or chromatography. Zileuton is often used as a positive control.[2]
-
sEH Inhibition Assay: The inhibitory potency against sEH is evaluated using human isolated sEH. The assay measures the enzymatic hydrolysis of a substrate, and the inhibition is calculated by comparing the activity in the presence and absence of the test compound. 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA) is commonly used as a positive control.[2]
Signaling Pathway: Arachidonic Acid Cascade and Dual Inhibition
Dual inhibition of 5-LOX and sEH by indoline compounds.
Anticancer Activity: Targeting Key Signaling Pathways
Indole and indoline derivatives have demonstrated significant potential as anticancer agents by targeting various biological pathways crucial for cancer cell proliferation, survival, and metastasis.[1][4] These compounds can induce regulated cell death (RCD), including apoptosis and autophagy, and interfere with critical signaling cascades.[4]
One of the key mechanisms involves the modulation of the PI3K/Akt/mTOR and NF-κB signaling pathways .[5] These pathways are frequently deregulated in cancer and play a central role in cell growth, proliferation, and survival. Indole compounds like indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM) have been shown to inhibit these pathways.[5]
Another important target is the Mitogen-activated protein kinase (MAPK) pathway , which is involved in cell proliferation and apoptosis.[6][7] Indole alkaloids such as vincristine and evodiamine have been shown to exert their anticancer effects by modulating the MAPK signaling system.[6][8]
Quantitative Data: Antiproliferative Activity of Indole Alkaloids
| Compound | Cancer Cell Line | IC50 (μM) | Reference |
| Evodiamine | HepG2 (Liver Cancer) | ≈ 1 | [4] |
| Evodiamine | SMMC-7721 (Liver Cancer) | ≈ 1 | [4] |
Experimental Protocol: Cell Viability and Apoptosis Assays
-
MTT Assay: To assess the antiproliferative activity of indoline compounds, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used. Cancer cells are treated with varying concentrations of the compound, and cell viability is measured colorimetrically.
-
Flow Cytometry: Flow cytometry analysis is employed to determine the mechanism of cell death. Cells are stained with fluorescent dyes such as Annexin V and propidium iodide to differentiate between viable, apoptotic, and necrotic cells. This technique can also be used to analyze cell cycle arrest.[4]
Signaling Pathway: PI3K/Akt/mTOR and MAPK Pathways in Cancer
References
- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy [pubmed.ncbi.nlm.nih.gov]
- 6. scholar.unhas.ac.id [scholar.unhas.ac.id]
- 7. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 8. mdpi.com [mdpi.com]
The Pivotal Role of 2-Methylindolin-1-amine Hydrochloride in Pharmaceutical Synthesis: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of 2-Methylindolin-1-amine hydrochloride, a critical intermediate in the synthesis of various pharmaceutical compounds. Tailored for researchers, scientists, and professionals in drug development, this document outlines the synthesis of this key intermediate and its subsequent conversion into the widely used antihypertensive drug, Indapamide. The guide presents detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to facilitate a comprehensive understanding of the chemical processes involved.
Introduction to this compound
This compound, with the molecular formula C₉H₁₃ClN₂, is a heterocyclic amine that serves as a fundamental building block in organic synthesis, particularly in the pharmaceutical industry. Its structural features make it a valuable precursor for the creation of more complex molecules. The primary application of this intermediate is in the synthesis of Indapamide, a thiazide-like diuretic used in the treatment of hypertension.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₃ClN₂ |
| Molecular Weight | 184.67 g/mol |
| Appearance | Solid, Light Brown |
| CAS Number | 102789-79-7 |
| Synonyms | 1-Amino-2-methylindoline hydrochloride, 2,3-Dihydro-2-methyl-1H-indol-1-amine hydrochloride |
Synthesis of this compound
The synthesis of the free base, 1-amino-2-methylindoline, is a crucial first step. A common and effective method involves the nitrosation of 2-methylindoline followed by reduction. The resulting amine is then treated with hydrochloric acid to yield the stable hydrochloride salt.
Experimental Protocol for the Synthesis of 1-Amino-2-methylindoline
A documented procedure for the synthesis of 1-amino-2-methylindoline is outlined below, based on established methods.[3][4]
Step 1: Nitrosation of 2-Methylindoline
-
Dissolve 140 g of 2-methylindoline in 1 liter of methanol.
-
Add approximately 95 ml of concentrated hydrochloric acid to the solution and cool to 15°C.
-
Slowly add a 25% aqueous solution of sodium nitrite (73 g) dropwise, maintaining the temperature between 5-10°C.
Step 2: Reduction of the N-nitroso Intermediate
-
Adjust the pH of the solution to approximately 7.5 with sodium bicarbonate.
-
Add 156 g of zinc dust to the mixture.
-
While keeping the mixture at about 5°C, add a solution of 264 g of ammonium carbonate in 1 liter of water over a period of 1.5 hours.
-
Stir the mixture at 5-10°C, then warm to 40°C and filter.
Step 3: Isolation and Purification
-
Wash the residue with toluene.
-
Combine the filtrate and washes, and separate the aqueous layer.
-
Remove the toluene from the organic layer in vacuo.
-
Recrystallize the residue from heptane to yield 1-amino-2-methylindoline.
The following diagram illustrates the workflow for the synthesis of 1-amino-2-methylindoline.
Application in the Synthesis of Indapamide
This compound is a key precursor in the industrial synthesis of Indapamide. The primary transformation involves the acylation of the 1-amino group with a derivative of 4-chloro-3-sulfamoylbenzoic acid. Several synthetic routes with varying reagents and conditions have been developed to optimize yield and purity.
Synthetic Pathway of Indapamide
The general synthetic pathway for Indapamide from this compound is depicted below.
Detailed Experimental Protocols for Indapamide Synthesis
Multiple patented methods detail the synthesis of Indapamide. Below are two distinct and effective protocols.
Protocol 1: Using a Condensing Agent
This method utilizes a condensing agent to facilitate the amide bond formation between this compound and 4-chloro-3-sulfonamido-benzoic acid.[5]
-
In a reaction flask, add 200 ml of methylene dichloride.
-
Add 9.3 g (0.05 mol) of N-amino-2-methylindoline hydrochloride and stir.
-
Add 8.5 ml of triethylamine dropwise.
-
Cool the mixture to 10°C and add 7.0 g of N,N'-diisopropylcarbodiimide (DIC).
-
Add 4-chloro-3-sulfonamido-benzoic acid.
-
Maintain the reaction temperature at 15°C for 10 hours.
-
After the reaction is complete, filter the insolubles.
-
Evaporate the methylene dichloride from the filtrate.
-
Recrystallize the crude product from an isopropanol-water solution to obtain Indapamide.
Protocol 2: Using an Acyl Chloride
This approach involves the reaction of the free amine with the more reactive 4-chloro-3-sulfamoylbenzoyl chloride.[1]
-
In a 100 mL three-necked flask, add 40 mL of chloroform and 5.13 g (20 mmol) of 4-chloro-3-sulfamoylbenzoyl chloride.
-
In a separate vessel, prepare a chloroform solution of 3.69 g (20 mmol) of 1-amino-2-methylindoline hydrochloride and 4.08 g (40 mmol) of triethylamine.
-
Add the amine solution dropwise to the acyl chloride solution at 0°C.
-
After reacting at 0°C for 2 hours, heat the mixture to reflux for 10 minutes.
-
Concentrate the reaction solution and dissolve the residue in butanone.
-
Cool to 0°C to precipitate and filter off triethylamine hydrochloride.
-
The filtrate is further purified by treatment with activated carbon and recrystallization from butanone/methyl tertiary butyl ether to yield pure Indapamide.
Quantitative Data from Synthetic Protocols
The following table summarizes the quantitative data reported in the cited synthetic methods for Indapamide.
Table 2: Comparison of Indapamide Synthesis Protocols
| Parameter | Protocol 1 (with Condensing Agent) | Protocol 2 (with Acyl Chloride) |
| Key Reagents | 4-chloro-3-sulfonamido-benzoic acid, DIC, Triethylamine | 4-chloro-3-sulfamoylbenzoyl chloride, Triethylamine |
| Solvent | Methylene Dichloride | Chloroform, Butanone, MTBE |
| Reaction Time | 10 hours | ~2.5 hours |
| Reaction Temp. | 15°C | 0°C to reflux |
| Reported Yield | 89.9% | 91.9% |
| Reported Purity | Not specified | 99.98% (HPLC) |
Conclusion
This compound is a demonstrably vital intermediate in the synthesis of the antihypertensive drug Indapamide. The synthetic routes to both the intermediate and the final active pharmaceutical ingredient are well-established, offering high yields and purity. The detailed protocols and comparative data presented in this guide serve as a valuable resource for chemists and researchers in the field of pharmaceutical development, providing a solid foundation for process optimization and scale-up. The continued exploration of synthetic methodologies for such key intermediates is crucial for the efficient and cost-effective production of life-saving medications.
References
- 1. CN103467355A - Preparation method of indapamide - Google Patents [patents.google.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Indapamide synthesis - chemicalbook [chemicalbook.com]
- 4. CN101717359B - Method for synthesizing indapamide - Google Patents [patents.google.com]
- 5. CN100422146C - Synthesis method of indapamide - Google Patents [patents.google.com]
Methodological & Application
Applications of 2-Methylindolin-1-amine Hydrochloride in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylindolin-1-amine hydrochloride is a versatile heterocyclic amine that serves as a crucial building block in the synthesis of various biologically active molecules. While the compound itself is not typically pharmacologically active, its rigid 2-methylindoline scaffold is a privileged structure in medicinal chemistry, enabling the development of novel therapeutic agents with a range of applications. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of its derivatives, with a focus on its most prominent application in the development of the antihypertensive drug Indapamide, as well as its utility in creating compounds with anti-inflammatory, analgesic, and enzyme-inhibitory activities.
I. Application Note: Synthesis of Indapamide
This compound is a key starting material in the synthesis of Indapamide, a thiazide-like diuretic and antihypertensive agent.[1][2] Indapamide exerts its therapeutic effects through a dual mechanism of action: a diuretic effect on the kidneys and a direct vasodilatory effect on blood vessels.[1][3]
Mechanism of Action of Indapamide:
-
Renal Effect: Indapamide inhibits the Na+/Cl- cotransporter in the distal convoluted tubule of the nephron, leading to reduced sodium reabsorption and subsequent diuresis.[3][4] This results in a decrease in plasma volume and cardiac output, contributing to its blood pressure-lowering effect.[4]
-
Vascular Effect: Indapamide has a direct vasodilatory effect on vascular smooth muscle, which is thought to involve the modulation of calcium ion channels.[3][5] This leads to a reduction in peripheral vascular resistance.[5]
Recent structural studies have provided insight into the binding of Indapamide to the Na+-Cl− cotransporter (NCC), revealing that it occupies an orthosteric site, thereby occluding the ion translocation pathway.[6]
Experimental Protocol: Synthesis of Indapamide from this compound
This protocol outlines a general procedure for the synthesis of Indapamide.
Materials:
-
This compound
-
4-Chloro-3-sulfamoylbenzoyl chloride
-
Triethylamine
-
Anhydrous chlorinated solvent (e.g., dichloromethane, chloroform)[7]
-
Isopropanol
-
Water
-
Preparation of 1-Amino-2-methylindoline Free Base: Dissolve this compound in a suitable anhydrous chlorinated solvent. Add triethylamine dropwise with stirring to neutralize the hydrochloride salt and generate the free base, 1-amino-2-methylindoline.[7]
-
Condensation Reaction: In a separate flask, dissolve 4-chloro-3-sulfamoylbenzoyl chloride in the same anhydrous solvent. Slowly add the solution of 1-amino-2-methylindoline to the acyl chloride solution at a controlled temperature (typically between -5°C and 10°C).[7]
-
Reaction Monitoring: Allow the reaction to proceed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, filter the reaction mixture to remove any precipitated triethylamine hydrochloride. The filtrate, containing the crude Indapamide, can be washed with water to remove any remaining salts.
-
Purification: Evaporate the solvent from the organic layer to obtain the crude Indapamide. Recrystallize the crude product from a mixture of isopropanol and water to yield purified Indapamide.[8][9]
Workflow for Indapamide Synthesis
Caption: Workflow for the synthesis of Indapamide.
Signaling Pathway of Indapamide's Action
Caption: Dual mechanism of action of Indapamide.
II. Application Note: Development of 2-Methylindole Derivatives as Enzyme Inhibitors
The 2-methylindole scaffold, a close structural analog of 2-methylindoline, has been utilized to develop potent inhibitors of various enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST).[11] These enzymes are implicated in a variety of diseases, making their inhibitors valuable therapeutic candidates.
Quantitative Data: Enzyme Inhibition by 2-Methylindole Analogs
The following table summarizes the inhibitory activities of selected 2-methylindole analogs against AChE, BChE, and GST.[11]
| Compound ID | Target Enzyme | IC50 (µM) |
| 4b | AChE | 0.648 |
| 4i | AChE | - |
| 4a | BChE | - |
| 4b | BChE | 0.745 |
| 1 | GST | - |
| 4i | GST | - |
Note: Specific IC50 values for all compounds were not provided in the source material.
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman method for determining cholinesterase activity.[12]
Materials:
-
Purified Acetylcholinesterase (AChE)
-
Acetylthiocholine (substrate)
-
5,5′-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Assay Buffer (e.g., phosphate buffer, pH 7.5)
-
Test compounds (2-methylindole derivatives)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, substrate, and DTNB in the assay buffer.
-
Assay Setup: In a 96-well plate, add the AChE solution to the appropriate wells.
-
Inhibitor Addition: Add the test compounds at various concentrations to the wells containing the enzyme. Include a control well with no inhibitor.
-
Incubation: Incubate the plate for a specified period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add a mixture of the substrate (acetylthiocholine) and DTNB to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm and continue to monitor the change in absorbance over time (e.g., for 10 minutes). The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Experimental Protocol: Glutathione S-Transferase (GST) Inhibition Assay
This protocol describes a common method for measuring GST activity.[13]
Materials:
-
Purified Glutathione S-Transferase (GST)
-
Glutathione (GSH)
-
1-chloro-2,4-dinitrobenzene (CDNB)
-
Assay Buffer (e.g., phosphate buffer, pH 6.5)
-
Test compounds (2-methylindole derivatives)
-
96-well microplate
-
Microplate reader
Procedure: [13]
-
Reagent Preparation: Prepare solutions of GST, GSH, and CDNB in the assay buffer.
-
Assay Setup: In a 96-well plate, add the GST solution and GSH to the appropriate wells.
-
Inhibitor Addition: Add the test compounds at various concentrations to the wells. Include a control well with no inhibitor.
-
Incubation: Incubate the plate for a specified period to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Add CDNB to all wells to start the reaction.
-
Measurement: Monitor the increase in absorbance at 340 nm over time. The rate of increase is proportional to the GST activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Workflow for Enzyme Inhibition Screening
Caption: General workflow for enzyme inhibition screening.
III. Application Note: Synthesis and Evaluation of 2-Methyl-1H-indole-3-carboxylic Acid Derivatives for Anti-inflammatory and Analgesic Activities
Derivatives of 2-methyl-1H-indole-3-carboxylic acid have been synthesized and shown to possess significant anti-inflammatory and analgesic properties.[14] These compounds represent a promising area for the development of new non-steroidal anti-inflammatory drugs (NSAIDs).
Quantitative Data: Anti-inflammatory and Analgesic Activities
The following table presents the percentage inhibition of inflammation and pain for selected 2-methyl-1H-indole-3-carbohydrazide derivatives.[14]
| Compound ID | Anti-inflammatory Activity (% inhibition of paw edema) | Analgesic Activity (% inhibition of writhing) |
| VI b | - | 42.47 |
| VI d | - | 57.52 |
Note: Specific anti-inflammatory activity data was not provided in the source material.
Experimental Protocol: Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)
This is a standard in vivo model for evaluating acute inflammation.[1][15][16][17][18]
Animals:
-
Wistar rats or Swiss albino mice
Materials:
-
Carrageenan (1% w/v in saline)
-
Test compounds
-
Standard drug (e.g., Diclofenac Sodium)
-
Plethysmometer or digital calipers
-
Animal Grouping: Divide the animals into groups (control, standard, and test groups).
-
Drug Administration: Administer the test compounds and the standard drug to the respective groups (e.g., orally or intraperitoneally) 30-60 minutes before inducing inflammation. The control group receives the vehicle.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage inhibition of paw edema for each group compared to the control group.
Experimental Protocol: Acetic Acid-Induced Writhing Test (Analgesic)
This is a common method for screening peripherally acting analgesics.[3][5][19][20][21]
Animals:
-
Swiss albino mice
Materials:
-
Acetic acid (0.6-1% v/v in saline)
-
Test compounds
-
Standard drug (e.g., Aspirin or Diclofenac Sodium)
-
Animal Grouping: Divide the animals into groups (control, standard, and test groups).
-
Drug Administration: Administer the test compounds and the standard drug to the respective groups (e.g., orally or intraperitoneally) 30 minutes before inducing pain. The control group receives the vehicle.
-
Pain Induction: Inject 0.1 mL of acetic acid solution intraperitoneally into each mouse.
-
Observation: Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a set period (e.g., 15-20 minutes).
-
Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the control group.
Workflow for Anti-inflammatory and Analgesic Screening
Caption: Workflow for in vivo screening of anti-inflammatory and analgesic activities.
References
- 1. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]
- 2. Indapamide synthesis - chemicalbook [chemicalbook.com]
- 3. 2.11. Analgesic Activity Test Using Acetic Acid-Induced Writhing Test [bio-protocol.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. rjptsimlab.com [rjptsimlab.com]
- 6. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103467355A - Preparation method of indapamide - Google Patents [patents.google.com]
- 8. CN100422146C - Synthesis method of indapamide - Google Patents [patents.google.com]
- 9. CN1927833A - Synthesis method of indapamide - Google Patents [patents.google.com]
- 10. scholars.mssm.edu [scholars.mssm.edu]
- 11. 2-methylindole analogs as cholinesterases and glutathione S-transferase inhibitors: Synthesis, biological evaluation, molecular docking, and pharmacokinetic studies - Arabian Journal of Chemistry [arabjchem.org]
- 12. attogene.com [attogene.com]
- 13. Automated approach for the evaluation of glutathione-S-transferase P1-1 inhibition by organometallic anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bipublication.com [bipublication.com]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. inotiv.com [inotiv.com]
- 17. researchgate.net [researchgate.net]
- 18. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. saspublishers.com [saspublishers.com]
- 21. ajpp.in [ajpp.in]
Experimental procedures for reactions involving 2-Methylindolin-1-amine hydrochloride.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures and data related to the synthesis and use of 2-Methylindolin-1-amine hydrochloride. This compound is a key synthetic intermediate, notably in the production of the antihypertensive drug Indapamide.[][2][3][4][5]
Compound Information
| Property | Value | Reference |
| IUPAC Name | 2-methyl-2,3-dihydroindol-1-amine;hydrochloride | [] |
| Synonyms | 1-Amino-2-methylindoline HCl, 1-Amino-2-methylindoline hydrochloride | [] |
| Molecular Formula | C9H13ClN2 | [] |
| Molecular Weight | 184.67 g/mol | [] |
| Appearance | Solid | [] |
| Melting Point | 170-172 °C | [6] |
| Purity | >95% | [] |
Application: Intermediate in Indapamide Synthesis
This compound serves as a crucial building block in the synthesis of Indapamide, a thiazide-like diuretic used to treat hypertension.[][2][3][4] The synthesis involves the condensation of the amino group of 2-methylindolin-1-amine with 4-chloro-3-sulfamoylbenzoic acid.[4]
Experimental Protocols: Synthesis of this compound
The following protocols are based on established synthetic methods.[6][7] Three variations are presented, differing in solvents and reagents.
Method 1: Methanol as Solvent
Materials:
| Reagent | Quantity |
| 2-Methylindoline | 140 g |
| Methanol | 1 L |
| Concentrated Hydrochloric Acid | ~95 mL |
| Sodium Nitrite | 73 g (in water) |
| Sodium Bicarbonate | As needed |
| Zinc Dust | 156 g |
| Ammonium Carbonate | 264 g (in 1 L water) |
| Toluene | For washing |
| Heptane | For recrystallization |
Procedure:
-
Dissolve 140 g of 2-methylindoline in 1 L of methanol in a suitable reaction vessel.
-
Add approximately 95 mL of concentrated hydrochloric acid to the solution and cool to 15°C.[6][7]
-
Slowly add a 25% aqueous solution of sodium nitrite (73 g) dropwise, maintaining the temperature between 5-10°C.[6][7]
-
Adjust the pH of the solution to approximately 7.5 with sodium bicarbonate.[6][7]
-
While keeping the mixture at about 5°C, add a solution of 264 g of ammonium carbonate in 1 L of water over a period of 1.5 hours.[6][7]
-
Stir the mixture at 5-10°C, then warm to 40°C, and filter.[6][7]
-
Wash the solid residue with toluene.
-
Separate the combined filtrate and washes, discarding the aqueous layer.
-
Remove the toluene in vacuo.
-
Recrystallize the residue from heptane to yield 1-amino-2-methylindoline.[7]
-
The identity of the product can be confirmed by TLC using a silica gel plate with a mobile phase of chloroform/acetic acid (9:1).[6][7]
Method 2: Acetonitrile as Solvent
Materials:
| Reagent | Quantity |
| 2-Methylindoline | 140 g |
| Acetonitrile | 750 mL |
| Concentrated Hydrochloric Acid | 110 mL |
| Sodium Nitrite | 75 g (in 300 mL water) |
| Ammonium Acetate | 385 g |
| Zinc Dust | 160 g |
| Toluene | For washing and extraction |
Procedure:
-
Dissolve 140 g of 2-methylindoline in 750 mL of acetonitrile.
-
Add 110 mL of concentrated hydrochloric acid and cool the solution.[6]
-
Add a solution of 75 g of sodium nitrite in 300 mL of water dropwise.[6]
-
Adjust the pH to approximately 7 with ammonium acetate.[6]
-
Add 160 g of zinc dust and 385 g of ammonium acetate portionwise.[6]
-
Add 100 mL of water and stir the mixture for about 2 hours at 45°C.[6]
-
Filter off the solids and wash them with toluene (3 x 250 mL).[6]
-
Use the toluene washes to extract the filtrate.[6]
Method 3: Alternative Methanol-Based Procedure
Materials:
| Reagent | Quantity |
| 2-Methylindoline | 135.9 g |
| Methanol | 750 mL |
| Concentrated Hydrochloric Acid | 100 mL |
| 33% Sodium Nitrite Solution | As needed |
| Ammonium Acetate | 100 g + 670 g |
| Zinc Dust | 160 g |
Procedure:
-
Dissolve 135.9 g of 2-methylindoline in 750 mL of methanol.
-
Add 100 mL of concentrated hydrochloric acid and cool the solution to 15°C.[6]
-
Slowly add a 33% aqueous solution of sodium nitrite until excess nitrite is detected.[6]
-
Stir the reaction mixture for 30 minutes, then add 100 g of ammonium acetate.[6]
-
Cool the reaction mixture to 25-30°C and add 160 g of zinc dust over 20 minutes.[6]
-
Add 670 g of ammonium acetate in small portions over a period of 40 minutes.[6]
Visualizations
Synthetic Workflow for this compound (Method 1)
Caption: Synthetic workflow for this compound.
Logical Relationship in Indapamide Synthesis
Caption: Key reactants in the synthesis of Indapamide.
References
- 2. 1-Amino-2-methylindoline hydrochloride | 102789-79-7 [chemicalbook.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Indapamide | C16H16ClN3O3S | CID 3702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. molkem.com [molkem.com]
- 6. US4564677A - Preparation of N-amino compounds - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
Application Note: Comprehensive Analytical Characterization of 2-Methylindolin-1-amine hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methylindolin-1-amine hydrochloride, also known as 1-Amino-2-methylindoline HCl, is a critical synthetic intermediate in the manufacturing of Indapamide, a widely used antihypertensive and diuretic drug.[] Given its role as a key starting material and a potential impurity in the final active pharmaceutical ingredient (API), its rigorous analytical characterization is essential for ensuring drug quality, safety, and efficacy. This application note provides a comprehensive suite of detailed protocols for the identification, purity assessment, and structural elucidation of this compound using various analytical techniques.
The methodologies outlined below include High-Performance Liquid Chromatography (HPLC) for purity and assay, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling and identification, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation, and Fourier-Transform Infrared (FT-IR) spectroscopy for functional group identification.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| IUPAC Name | 2-methyl-2,3-dihydroindol-1-amine;hydrochloride | [][2] |
| Synonyms | 1-Amino-2-methylindoline hydrochloride, Indapamide Impurity B | [][2][3] |
| CAS Number | 102789-79-7 | [2][3] |
| Molecular Formula | C₉H₁₃ClN₂ | [][2] |
| Molecular Weight | 184.67 g/mol | [][2] |
| Appearance | Solid | [] |
| Melting Point | 170-172 °C | [4] |
Analytical Characterization Workflow
The comprehensive analysis of this compound follows a structured workflow to ensure all aspects of its identity, purity, and structure are confirmed.
Caption: Overall analytical workflow for the characterization of 2-Methylindolin-1-amine HCl.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Principle: Reversed-phase HPLC separates compounds based on their polarity. A polar mobile phase is used with a non-polar stationary phase. The retention time and peak area are used to determine the purity and concentration of the analyte.
Experimental Protocol:
-
Sample Preparation: Accurately weigh and dissolve 10 mg of this compound in 10 mL of mobile phase A to obtain a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with mobile phase A.
-
Chromatographic Conditions: Perform the analysis using an isocratic elution.
-
Data Analysis: Calculate the purity by the area normalization method. For assay, compare the peak area of the sample to that of a certified reference standard.
HPLC System Parameters:
| Parameter | Setting |
|---|---|
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | 20 mM Phosphate Buffer (pH 2.5) : Acetonitrile (65:35 v/v)[5] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Detector |
| Wavelength | 220 nm |
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification
Principle: GC separates volatile compounds based on their boiling points and interaction with the stationary phase. The separated compounds are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint for identification. The analysis is performed on the free base form (1-Amino-2-methylindoline, MW: 148.20 g/mol ).[6]
Experimental Protocol:
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol. Add 50 µL of 1M NaOH to neutralize the HCl and liberate the free base. Vortex and inject the supernatant.
-
GC-MS Analysis: Inject the prepared sample into the GC-MS system.
-
Data Interpretation: Identify the main peak by its retention time and compare the obtained mass spectrum with a reference library or theoretical fragmentation pattern. The molecular ion peak [M]+ should be observed at m/z = 148.
GC-MS System Parameters:
| Parameter | Setting |
|---|---|
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[7] |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (1 µL) |
| Oven Program | Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |
| MS Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
Expected Mass Fragments (for Free Base):
| m/z | Interpretation |
|---|---|
| 148 | [M]+ Molecular Ion |
| 133 | [M-CH₃]+ |
| 118 | [M-NH₂-CH₂]+ |
| 91 | Tropylium ion |
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the molecular structure by observing the magnetic properties of atomic nuclei. ¹H NMR gives information on the number and environment of protons, while ¹³C NMR provides information on the carbon skeleton.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Structural Confirmation: Assign the observed chemical shifts, multiplicities, and integrations to the corresponding atoms in the molecular structure.
Predicted NMR Data (in DMSO-d₆):
¹H NMR:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~9.5-10.5 | Broad s | 2H | -NH₃⁺ (from HCl) |
| ~7.0-7.5 | m | 4H | Aromatic protons (Ar-H) |
| ~4.0-4.5 | m | 1H | C2-H |
| ~3.0-3.5 | dd | 1H | C3-H (one proton) |
| ~2.7-3.2 | dd | 1H | C3-H (other proton) |
| ~1.2-1.4 | d | 3H | -CH₃ |
¹³C NMR:
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~145-150 | Aromatic C (quaternary, C-N) |
| ~125-130 | Aromatic CH |
| ~120-125 | Aromatic CH |
| ~110-115 | Aromatic CH |
| ~55-60 | C2 |
| ~30-35 | C3 |
| ~15-20 | -CH₃ |
Note: The N-NH₂ group is a hydrazine-like structure attached to the indoline ring.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations. The absorption bands correspond to specific functional groups present in the molecule.
Experimental Protocol:
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Interpretation: Identify characteristic absorption bands and assign them to the functional groups of this compound.
Characteristic FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3200-2700 (broad) | N-H Stretch | -NH₃⁺ (Ammonium salt)[8][9] |
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 2980-2850 | C-H Stretch | Aliphatic C-H |
| ~1600 & ~1470 | C=C Stretch | Aromatic Ring |
| 1620-1560 | N-H Bend | Ammonium salt[9] |
| 1335-1250 | C-N Stretch | Aromatic Amine[10] |
Context: Synthetic Pathway
Understanding the synthesis of this compound provides context for potential impurities. The compound is typically prepared by the nitrosation of 2-methylindoline followed by a reduction step.[4][11]
Caption: Synthetic route for 2-Methylindolin-1-amine HCl from 2-methylindoline.[4]
References
- 2. 1-Amino-2-methylindoline hydrochloride | C9H13ClN2 | CID 2737616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - CAS:102789-79-7 - Sunway Pharm Ltd [3wpharm.com]
- 4. US4564677A - Preparation of N-amino compounds - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-Amino-2-methylindoline | C9H12N2 | CID 169315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. notulaebotanicae.ro [notulaebotanicae.ro]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. prepchem.com [prepchem.com]
Application Notes and Protocols: 2-Methylindolin-1-amine hydrochloride as a Precursor for the Antihypertensive Drug Indapamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2-Methylindolin-1-amine hydrochloride as a key precursor in the synthesis of Indapamide, a widely used antihypertensive and diuretic agent. Detailed experimental protocols for its synthesis and subsequent biological evaluation are presented, supported by quantitative data and graphical representations of the underlying pathways and workflows.
Introduction
Indapamide is a thiazide-like diuretic and antihypertensive drug that contains a 2-methylindoline core structure.[1][2] Its therapeutic effect is achieved through the inhibition of Na+ reabsorption in the cortical diluting segment of the nephron and through a direct vasodilatory action on vascular smooth muscle. The synthesis of Indapamide commonly involves the coupling of 2-Methylindolin-1-amine with a substituted benzoic acid derivative. This document outlines the synthetic protocol starting from this compound.
Chemical Synthesis of Indapamide
The primary synthetic route to Indapamide from this compound involves an amidation reaction with 4-chloro-3-sulfamoylbenzoic acid. This reaction is typically facilitated by a dehydrating condensing agent to promote the formation of the amide bond.
Synthesis Pathway
The synthesis proceeds by reacting the free base of 2-Methylindolin-1-amine (generated in situ from the hydrochloride salt) with 4-chloro-3-sulfamoylbenzoic acid in the presence of a coupling agent.
Caption: Synthesis of Indapamide from its precursor.
Experimental Protocol: Synthesis of Indapamide
This protocol is based on established patent literature.[3][4][5]
Materials:
-
This compound
-
4-chloro-3-sulfamoylbenzoic acid
-
Triethylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)
-
Dichloromethane (DCM), anhydrous
-
Isopropanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add triethylamine dropwise to the stirred solution to neutralize the hydrochloride and generate the free amine.
-
To this mixture, add 4-chloro-3-sulfamoylbenzoic acid.
-
Add the dehydrating condensing agent (e.g., DCC or DIC) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to stir at a low temperature (e.g., 4 °C) for a specified duration (see table below).[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated urea byproduct.
-
Wash the filtrate with dilute HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude Indapamide by recrystallization from an isopropanol-water mixture to yield the final product.[3]
Quantitative Data for Synthesis
| Parameter | Value | Reference |
| Molar Ratio (Precursor:Acid:Condensing Agent) | 1 : 1.05 : 1.1 | [3] |
| Solvent | Dichloromethane | [4] |
| Base | Triethylamine | [3] |
| Reaction Temperature | 0-20 °C | [3][4] |
| Reaction Time | 2-20 hours | [3][4] |
| Yield | 83-95% | [3][6] |
| Purity (Post-recrystallization) | >99.5% | [7] |
Biological Evaluation of Antihypertensive Activity
The antihypertensive efficacy of the synthesized Indapamide can be evaluated in vivo using animal models of hypertension, such as the Spontaneously Hypertensive Rat (SHR) model.
Experimental Workflow for Antihypertensive Screening
Caption: Workflow for in vivo antihypertensive testing.
Protocol: In Vivo Antihypertensive Activity Assessment
Animal Model:
-
Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks old.
Procedure:
-
Acclimatize the animals for at least one week with free access to food and water.
-
Measure the baseline systolic and diastolic blood pressure using a non-invasive tail-cuff method.
-
Randomly divide the animals into a control group and a treatment group.
-
Prepare a formulation of the synthesized Indapamide in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer the Indapamide formulation to the treatment group via oral gavage at a predetermined dose.
-
Administer an equal volume of the vehicle to the control group.
-
Measure the blood pressure of all animals at regular intervals (e.g., 2, 4, 8, and 24 hours) post-administration.
-
Record and analyze the data to determine the change in blood pressure compared to the baseline and the control group.
Quantitative Biological Data
The following table presents typical results for the antihypertensive effect of a synthesized compound, with values analogous to those reported for potent antihypertensive agents.[7]
| Parameter | Control Group | Treatment Group (Indapamide) |
| Baseline Systolic BP (mmHg) | 195 ± 5 | 198 ± 6 |
| Change in Systolic BP at 4h (mmHg) | -5 ± 2 | -45 ± 4 |
| Baseline Diastolic BP (mmHg) | 120 ± 4 | 122 ± 5 |
| Change in Diastolic BP at 4h (mmHg) | -3 ± 1 | -30 ± 3 |
Mechanism of Action: Signaling Pathway
Indapamide's antihypertensive effect is linked to its influence on the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure. By promoting diuresis and natriuresis, it reduces blood volume, which in turn can lead to a decrease in renin secretion.
Caption: Influence of Indapamide on the RAAS pathway.
References
- 1. Preclinical studies of indapamide, a new 2-methylindoline antihypertensive diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN1927833A - Synthesis method of indapamide - Google Patents [patents.google.com]
- 4. CN100422146C - Synthesis method of indapamide - Google Patents [patents.google.com]
- 5. CN101717359B - Method for synthesizing indapamide - Google Patents [patents.google.com]
- 6. Indapamide synthesis - chemicalbook [chemicalbook.com]
- 7. Chemical Synthesis, Safety and Efficacy of Antihypertensive Candidate Drug 221s (2,9) - PMC [pmc.ncbi.nlm.nih.gov]
Safety data sheet (SDS) and handling precautions for 2-Methylindolin-1-amine hydrochloride.
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed safety information, handling protocols, and application notes for 2-Methylindolin-1-amine hydrochloride (CAS No: 102789-79-7). Adherence to these guidelines is crucial for ensuring laboratory safety and experimental integrity.
Chemical Identification and Properties
-
IUPAC Name: 2-methyl-2,3-dihydroindol-1-amine;hydrochloride[1][2]
-
Synonyms: 1-Amino-2-methylindoline HCl, N-AMINO-2-METHYLINDOLINE HYDROCHLORIDE
-
Molecular Formula: C₉H₁₃ClN₂[2]
-
Appearance: Off-white to light brown solid or crystalline powder.[3][4]
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 184.66 g/mol | [2] |
| Melting Point | >163°C (decomposes) | [5][6] |
| Boiling Point | 225 - 230 °C / 437 - 446 °F | [3][7] |
| pH | 5-7 | [3][7] |
| Water Solubility | Soluble | [7] |
| Storage Temperature | Store at room temperature or -20°C in a dry, well-ventilated area. | [5][8] |
Hazard Assessment and GHS Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and contact with skin and eyes.[8]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Oral Toxicity | 4 | H302: Harmful if swallowed.[7][8] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][2][8] |
| Serious Eye Damage/Eye Irritation | 2 / 2A | H319: Causes serious eye irritation.[1][2][8] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation.[1][2][8] |
The diagram below illustrates the logical flow from hazard identification to mitigation and response.
References
- 1. aksci.com [aksci.com]
- 2. 1-Amino-2-methylindoline hydrochloride | C9H13ClN2 | CID 2737616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. echemi.com [echemi.com]
- 5. 1-Amino-2-methylindoline hydrochloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. 1-Amino-2-methylindoline hydrochloride | 102789-79-7 [chemicalbook.com]
- 7. fishersci.se [fishersci.se]
- 8. cdnisotopes.com [cdnisotopes.com]
Application Notes and Protocols for the Proper Disposal of 2-Methylindolin-1-amine Hydrochloride Waste
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the safe and compliant disposal of 2-Methylindolin-1-amine hydrochloride waste. Adherence to these protocols is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance.
Application Notes
Introduction
This compound is a chemical intermediate used in pharmaceutical research and development.[] As with many chemical reagents, its waste products must be managed as hazardous waste unless explicitly determined otherwise. Improper disposal can lead to environmental contamination and potential health risks.
Health and Safety Information
This compound is classified with the following hazards:
Some safety data sheets also indicate that the substance is harmful if swallowed.[3] Furthermore, related compounds have been shown to be harmful to aquatic organisms, suggesting a potential for long-term adverse effects in the aquatic environment.[4] Therefore, all waste containing this compound must be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of open containers should be performed in a well-ventilated area or a chemical fume hood.
Regulatory Compliance
Chemical waste is regulated by national and local authorities, such as the Environmental Protection Agency (EPA) in the United States.[5] It is illegal to dispose of chemical waste down the sanitary sewer or in the regular trash.[5][6] All generators of chemical waste are responsible for its proper identification, labeling, and disposal through their institution's Environmental Health and Safety (EHS) office.[5][7]
Waste Characterization and Data Presentation
Prior to disposal, it is essential to characterize the waste. Waste containing this compound should be considered hazardous. The following table summarizes available data for this compound.
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| CAS Number | 102789-79-7 | [2][3] |
| Molecular Formula | C₉H₁₃ClN₂ | [2] |
| Molecular Weight | 184.67 g/mol | [][3] |
| Appearance | Solid | [][3] |
| GHS Hazard Statements | H315, H319, H335 | [2][3] |
| Acute Oral Toxicity (LD50) | Data not available | [3] |
| Aquatic Toxicity (LC50) | Data not available |
Experimental Protocols
Protocol for Neutralization of this compound Waste
This protocol describes the neutralization of aqueous waste containing this compound. As an amine hydrochloride, it is acidic and can be neutralized with a suitable base to form the free amine.
Materials:
-
Aqueous waste containing this compound
-
1 M Sodium hydroxide (NaOH) or 1 M Sodium bicarbonate (NaHCO₃) solution
-
pH indicator strips or a calibrated pH meter
-
Appropriate hazardous waste container, properly labeled
-
Stir plate and stir bar
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: Don all required PPE. Perform the procedure in a certified chemical fume hood. Place the beaker containing the aqueous waste on a stir plate and add a stir bar.
-
Neutralization: Begin stirring the waste solution. Slowly add the 1 M base solution dropwise to the stirring waste.
-
pH Monitoring: Periodically check the pH of the solution using a pH strip or a pH meter. Continue adding the base until the pH of the solution is between 6.0 and 8.0.
-
Waste Collection: Once neutralized, transfer the solution to a designated hazardous waste container. Ensure the container is compatible with the waste.
-
Labeling: Affix a completed hazardous waste tag to the container. The label must include the full chemical names of all components, their approximate concentrations, the date, and the name of the generating researcher.
-
Disposal Request: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste container.
Protocol for Disposal of Empty Containers
Empty containers that previously held this compound must be decontaminated before being disposed of as regular trash.
Materials:
-
Empty this compound container
-
A suitable solvent (e.g., water, followed by acetone or ethanol)
-
Hazardous waste container for the rinsate
-
Personal Protective Equipment (PPE)
Procedure:
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a small amount of a suitable solvent, such as water.
-
Collect Rinsate: Collect all three rinses in a designated hazardous waste container. This rinsate is considered hazardous waste.
-
Final Rinse: Perform a final rinse with a volatile organic solvent like acetone or ethanol to aid in drying. Collect this rinse in the same hazardous waste container.
-
Drying: Allow the container to air dry completely in the fume hood.
-
Defacing: Once dry, deface or remove the original label on the container to prevent misidentification.
-
Disposal: The clean, dry, and defaced container can now be disposed of in the regular laboratory glass waste or trash, in accordance with institutional policies.
Mandatory Visualizations
Caption: Decision workflow for the disposal of chemical waste.
Caption: Experimental workflow for waste neutralization.
References
- 2. 1-Amino-2-methylindoline hydrochloride | C9H13ClN2 | CID 2737616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. This compound - Wikidata [wikidata.org]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. Indapamide impurity B EP Reference Standard CAS 63968-75-2 Sigma Aldrich [sigmaaldrich.com]
- 7. indapamide impurity B | CAS 63968-75-2 | LGC Standards [lgcstandards.com]
Required personal protective equipment (PPE) for handling 2-Methylindolin-1-amine hydrochloride.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide essential guidance on the required personal protective equipment (PPE) and safe handling protocols for 2-Methylindolin-1-amine hydrochloride. Adherence to these guidelines is critical to minimize exposure and ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.[1] Based on available safety data sheets, the compound presents the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2][3] Symptoms may include redness, itching, and inflammation.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3] Contact can lead to redness, pain, and potential eye damage.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation if inhaled as a dust or fume.[1][2][3]
A thorough risk assessment should be conducted before commencing any work with this compound to identify potential exposure scenarios and implement appropriate control measures.
Physicochemical and Toxicological Data
Quantitative toxicological data such as LD50 and LC50 values are not available in the reviewed safety data sheets.[1] Similarly, occupational exposure limits (OELs) have not been established.[1] The table below summarizes the available data.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 102789-79-7 |
| Molecular Formula | C₉H₁₃ClN₂ |
| Molecular Weight | 184.67 g/mol |
| Physical State | Solid |
| Appearance | Off-white to solid |
| GHS Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
| Acute Toxicity | Data not available |
| Exposure Limits (PEL, TLV) | Not established |
Required Personal Protective Equipment (PPE)
Based on the hazard profile, the following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical splash-resistant safety glasses or goggles with side protection are required.[1] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[1] All eyewear must be approved under appropriate government standards such as OSHA 29 CFR 1910.133 or EU EN166.[1]
-
Hand Protection: Chemically resistant gloves must be worn.[1] Nitrile rubber gloves are a suitable option. The selection of gloves should be based on an evaluation of the potential hazards, the duration of use, and the specific workplace conditions.[1]
-
Skin and Body Protection: A laboratory coat or other protective clothing is required to prevent skin contact.[1] In cases of potential significant exposure, additional protective clothing may be necessary. Contaminated clothing should be removed immediately and washed before reuse.[1]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or fumes.[1] If a fume hood is not available or if ventilation is inadequate, a NIOSH-approved respirator appropriate for the exposure level should be used.[4]
Experimental Protocols for Safe Handling
The following protocols must be followed to ensure the safe handling of this compound:
4.1. Engineering Controls
-
All handling of the solid compound or solutions should be performed in a well-ventilated laboratory.
-
A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[1][4]
-
An eyewash station and a safety shower must be readily accessible in the immediate work area.[1]
4.2. Weighing and Aliquoting
-
When weighing the solid material, perform the task in a fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.
-
Use appropriate tools (e.g., spatulas) to handle the solid and avoid creating dust.
-
Close the container tightly after use.[1]
4.3. Solution Preparation
-
When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
Handle all solutions under a chemical fume hood.
4.4. General Handling Practices
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe dust or fumes.[1]
-
Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[1]
-
Do not eat, drink, or smoke in the laboratory.
-
Remove any contaminated clothing immediately and wash it before reuse.[1]
4.5. Spill and Emergency Procedures
-
In case of a spill, evacuate unprotected personnel from the area.
-
Wear the appropriate PPE, including respiratory protection, before attempting to clean up the spill.
-
For a solid spill, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[1] Avoid generating dust.
-
For a liquid spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[1]
-
Ensure the spill area is well-ventilated.
-
Do not allow the product to enter drains, waterways, or soil.[1]
4.6. First Aid Measures
-
If on Skin: Immediately wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical attention.[1]
-
If in Eyes: Immediately rinse the eyes cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, seek medical attention.[1]
-
If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[1] If the person feels unwell, call a poison center or doctor.[1]
-
If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
4.7. Storage and Disposal
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Store away from incompatible materials such as strong oxidizing agents.
-
Dispose of the compound and its container in accordance with local, state, and federal regulations.[1] Do not dispose of it down the drain.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methylindolin-1-amine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Methylindolin-1-amine hydrochloride synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common synthesis method involves the N-amination of 2-methylindoline. This is typically a two-step, one-pot process where 2-methylindoline is first converted to its N-nitroso derivative, which is then reduced in situ to form the desired 1-amino-2-methylindoline. The final step involves the formation of the hydrochloride salt.[1][2]
Q2: What are the key reagents and their roles in this synthesis?
-
2-Methylindoline: The starting material for the synthesis.[1][2]
-
Hydrochloric Acid (HCl): Creates an acidic medium necessary for the nitrosation step.[1][2]
-
Sodium Nitrite (NaNO₂): The nitrosating agent that reacts with 2-methylindoline to form the N-nitroso intermediate.[1][2]
-
Zinc Dust (Zn): A reducing agent that converts the N-nitroso intermediate to the corresponding N-amine.[1][2]
-
Ammonium Acetate or Ammonium Carbonate: Used to adjust the pH to a neutral or slightly basic range for the reduction step.[1]
-
Methanol or Acetonitrile: The solvent for the reaction.[1]
Q3: Why is temperature control important during the addition of sodium nitrite?
The nitrosation reaction is exothermic. Maintaining a low temperature (typically 5-15°C) is crucial to prevent side reactions and decomposition of the N-nitroso intermediate, which can lead to a lower yield and the formation of impurities.[1][2]
Q4: What is the purpose of adjusting the pH after the nitrosation step?
The reduction of the N-nitroso intermediate with zinc dust is most effective under neutral to slightly basic conditions (pH 6-9).[1] Adjusting the pH from the initial acidic conditions is therefore a critical step to ensure a high yield of the desired product.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Product | Incomplete nitrosation. | Ensure the pH of the solution is 3 or below before adding sodium nitrite. Use a slight excess of sodium nitrite and test for its presence with starch-iodide paper.[1] |
| Inefficient reduction of the N-nitroso intermediate. | Ensure the pH is adjusted to the optimal range (6-9) before adding zinc dust. Maintain vigorous stirring to keep the zinc dust suspended.[1] | |
| Presence of a large amount of water in proportion to the organic solvent. | Using a higher concentration of the organic solvent (e.g., methanol) is preferred, as an excessive amount of water can hinder the reaction.[1] | |
| Formation of Impurities | Side reactions due to poor temperature control. | Maintain the recommended low temperature (5-15°C) during the addition of sodium nitrite.[1][2] |
| Oxidation of the product. | Work under an inert atmosphere (e.g., nitrogen or argon) if possible, especially during workup and purification. | |
| Difficulty in Product Isolation | Product remains dissolved in the aqueous layer. | Ensure thorough extraction with a suitable organic solvent like toluene after the reaction is complete.[1][2] |
| Incomplete precipitation of the hydrochloride salt. | After dissolving the crude product in a suitable solvent like isopropanol, ensure the addition of a sufficient amount of concentrated hydrochloric acid or methanesulfonic acid to fully precipitate the salt.[1] |
Comparative Experimental Protocols
The following table summarizes different experimental conditions for the synthesis of 1-Amino-2-methylindoline, the free base of the target compound.
| Parameter | Example 1 [1][2] | Example 2 [1] | Example 3 [1] |
| Starting Material (2-methylindoline) | 140 g | 140 g | 135.9 g |
| Solvent | 1 L Methanol | 750 ml Acetonitrile | 750 ml Methanol |
| Acid | ~95 ml conc. HCl | 110 ml conc. HCl | 100 ml conc. HCl |
| Nitrite Solution | 73 g NaNO₂ in water (25% solution) | 75 g NaNO₂ in 300 ml water | 33% NaNO₂ solution in water |
| Nitrosation Temperature | 5-10°C | Not specified | 15°C |
| pH Adjustment Agent | Sodium Bicarbonate | Ammonium Acetate | Ammonium Acetate |
| Reducing Agent | 156 g Zinc Dust | 160 g Zinc Dust | 160 g Zinc Dust |
| Ammonium Salt | 264 g Ammonium Carbonate in 1 L water | 385 g Ammonium Acetate | 100 g then 670 g Ammonium Acetate |
| Reduction Temperature | 5-10°C, then warmed to 40°C | Stirred for 2 hours at 45°C | 25-30°C |
Detailed Experimental Protocol
This protocol is based on a representative procedure for the synthesis of 1-Amino-2-methylindoline.[1][2]
-
Dissolution and Acidification: Dissolve 140 g of 2-methylindoline in 1 liter of methanol in a suitable reaction vessel. Cool the solution to 15°C and add approximately 95 ml of concentrated hydrochloric acid.
-
Nitrosation: While maintaining the temperature between 5-10°C, slowly add a solution of 73 g of sodium nitrite in water (as a 25% solution) dropwise. Monitor the reaction for the presence of excess nitrite using starch-iodide paper.
-
pH Adjustment: After the addition of sodium nitrite is complete, adjust the pH of the solution to approximately 7.5 using sodium bicarbonate.
-
Reduction: Add 156 g of zinc dust to the reaction mixture. While keeping the mixture at about 5°C, add a solution of 264 g of ammonium carbonate in 1 liter of water over a period of about 1.5 hours.
-
Reaction Completion and Workup: Stir the mixture at 5-10°C, then warm to 40°C. Filter the reaction mixture and wash the residue with toluene.
-
Extraction and Isolation of Free Base: Separate the combined filtrate and washes. The aqueous layer is discarded. The toluene is removed under reduced pressure, and the resulting residue can be recrystallized from heptane to yield 1-amino-2-methylindoline.
-
Formation of Hydrochloride Salt: To form the hydrochloride salt, the crude 1-amino-2-methylindoline can be dissolved in a suitable solvent like isopropanol, followed by the addition of concentrated hydrochloric acid to precipitate the salt. The resulting crystals are then filtered and dried.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Purification of Crude 2-Methylindolin-1-amine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Methylindolin-1-amine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as 2-methylindoline, byproducts from the nitrosation and reduction steps, and residual solvents.[1][2] Specifically, one might encounter N-nitroso-2-methylindoline as an intermediate. Degradation products may also be present, particularly if the compound has been stored improperly.[3]
Q2: What is the recommended storage condition for this compound?
A2: It is recommended to store the compound in a tightly-closed container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.[4] For long-term storage, a temperature of -20°C in a freezer under an inert atmosphere is suggested.[5]
Q3: What are the key physical and chemical properties of this compound relevant to its purification?
A3: Key properties include its solid appearance (often a light brown crystalline powder), a melting point of approximately 186-190°C, and its solubility profile.[4][6] It is slightly soluble in chloroform and methanol.[5] Understanding its solubility is crucial for selecting appropriate recrystallization solvents.
Q4: Which analytical techniques are suitable for assessing the purity of this compound?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of purification.[1][2] High-Performance Liquid Chromatography (HPLC) offers a more quantitative assessment of purity. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be used to confirm the structure and identify any impurities.
Troubleshooting Guides
Issue 1: Oiling Out During Recrystallization
Problem: The compound separates as an oil instead of forming crystals during the cooling phase of recrystallization.
Possible Causes:
-
The cooling rate is too rapid.
-
The chosen solvent is not optimal; the compound is too soluble even at low temperatures.
-
The presence of impurities is inhibiting crystallization.
Solutions:
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.
-
Solvent System Modification:
-
Add a small amount of a non-polar "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the warm solution until slight turbidity persists. Then, reheat to dissolve the turbidity and cool slowly.
-
Experiment with different solvent mixtures.
-
-
Seed Crystals: If available, add a small seed crystal of pure this compound to the cooled, supersaturated solution to induce crystallization.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.
Issue 2: Persistent Impurities After Recrystallization
Problem: Analytical tests (e.g., TLC, HPLC) show the presence of impurities even after multiple recrystallization attempts.
Possible Causes:
-
The impurity has a similar solubility profile to the desired compound in the chosen solvent.
-
The impurity is co-crystallizing with the product.
Solutions:
-
Change of Solvent: Use a different recrystallization solvent or solvent system with a different polarity.
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat gently, and then filter hot to remove colored and highly polar impurities.
-
Column Chromatography: For difficult-to-remove impurities, column chromatography is a highly effective purification method.
Issue 3: Low Recovery Yield After Purification
Problem: The amount of pure product obtained is significantly lower than expected.
Possible Causes:
-
The compound is partially soluble in the recrystallization solvent even at low temperatures.
-
Product loss during transfers and filtration.
-
Decomposition of the product during purification.
Solutions:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product to ensure the solution is saturated upon cooling.
-
Minimize Transfers: Reduce the number of transfer steps to minimize mechanical losses.
-
Careful Filtration: Ensure the filter paper is properly fitted and wash the collected crystals with a small amount of cold solvent to remove residual mother liquor without dissolving a significant amount of the product.
-
Temperature Control: Avoid excessive heating during dissolution to prevent potential decomposition.[3]
Data Presentation
Table 1: Typical Solvent Systems for Recrystallization of this compound
| Solvent/System | Polarity | Application Notes | Reference |
| Isopropanol | Polar Protic | Has been used successfully for the crystallization of related salts. | [1] |
| Heptane | Non-polar | Used for the recrystallization of the free base, suggesting its potential as an anti-solvent for the hydrochloride salt. | [1][2] |
| Methanol | Polar Protic | The compound is slightly soluble; may be suitable for use in a mixed solvent system. | [5] |
| Acetonitrile/Water | Polar Aprotic / Polar Protic | A polar mixture that can be effective for polar hydrochloride salts. |
Table 2: Thin-Layer Chromatography (TLC) System Parameters
| Stationary Phase | Mobile Phase | Visualization | Application | Reference |
| Silica Gel | Chloroform/Acetic Acid (9:1) | UV light (254 nm) or iodine vapor | To monitor the identity and purity of the free base, which can be adapted for the salt. | [1][2] |
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: Place the crude this compound in a clean Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., isopropanol) while stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution gently for a few minutes.
-
Hot Filtration (Optional): If activated carbon was used, or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent, and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with a non-polar mobile phase. Gradually increase the polarity of the mobile phase (e.g., by adding increasing amounts of ethyl acetate or methanol to hexane) to elute the compounds from the column.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
References
Stability and storage conditions for 2-Methylindolin-1-amine hydrochloride.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of 2-Methylindolin-1-amine hydrochloride, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a tightly-closed container in a cool, dry, and well-ventilated area.[1] For long-term storage, refrigeration at 2-8°C under an inert atmosphere is recommended.[2] Alternatively, storage in a freezer at -20°C, also under an inert atmosphere, is a suitable option.[3] The compound is hygroscopic, so exposure to moisture should be avoided.[4]
Q2: What is the general stability of this compound?
A2: this compound is generally stable when stored under the recommended conditions of temperature and pressure.[1] However, it is sensitive to moisture and can absorb water from the atmosphere (hygroscopic).[4]
Q3: Are there any known incompatibilities for this compound?
A3: Yes, this compound is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4][5] Contact with these substances should be avoided to prevent degradation.
Q4: What are the hazardous decomposition products of this compound?
A4: Under fire conditions, thermal decomposition of this compound can produce hazardous substances including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[4][5]
Q5: What is the physical appearance of this compound?
A5: this compound is a solid that can range in color from off-white to light brown.[3][4]
Troubleshooting Guide
This guide addresses potential issues that may arise during the handling and use of this compound.
Issue 1: Inconsistent experimental results or loss of compound activity.
-
Possible Cause: Compound degradation due to improper storage.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored in a tightly sealed container at the recommended temperature (2-8°C or -20°C) and protected from light and moisture.[1][2][3]
-
Assess Purity: If degradation is suspected, it is advisable to re-check the purity of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Review Solution Preparation: If used in solution, prepare fresh solutions for each experiment, as the stability in various solvents over time may not be fully characterized.
-
Issue 2: The compound has changed color or appears clumpy.
-
Possible Cause: This may indicate degradation or absorption of moisture due to its hygroscopic nature.[4]
-
Troubleshooting Steps:
-
Handle in a Controlled Environment: When weighing and handling the compound, do so in a dry environment, such as a glove box with an inert atmosphere, to minimize moisture absorption.
-
Check for Contamination: Ensure that the storage container has not been contaminated and that the cap is always securely fastened after use.
-
Purity Analysis: A change in physical appearance warrants a purity check before use in sensitive experiments.
-
Data Presentation
Table 1: Summary of Recommended Storage and Handling Conditions
| Parameter | Recommendation | Source(s) |
| Storage Temperature | 2-8°C in an inert atmosphere or -20°C in a freezer under an inert atmosphere. | [2][3] |
| Storage Environment | Store in a cool, dry, well-ventilated area. | [1] |
| Container | Tightly-closed container. | [1] |
| Conditions to Avoid | Exposure to moist air or water, dust generation, sources of ignition. | [1][4] |
| Incompatibilities | Strong oxidizing agents, acids, acid anhydrides, acid chlorides. | [4][5] |
Experimental Protocols
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound. Note: This is a general guideline and may require optimization for specific equipment and purity requirements.
-
Mobile Phase Preparation:
-
Prepare a suitable mobile phase. A common starting point for amine hydrochlorides is a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol). For example, a gradient of 0.1% trifluoroacetic acid in water (Solvent A) and 0.1% trifluoroacetic acid in acetonitrile (Solvent B).
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) to a final concentration of 1 mg/mL.
-
-
Sample Solution Preparation:
-
Prepare the sample to be tested in the same manner as the standard solution.
-
-
HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is often a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength determined by a UV scan of the compound (e.g., 254 nm).
-
Column Temperature: 30°C.
-
Gradient Elution (Example):
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to 95% A, 5% B
-
20-25 min: Re-equilibration at 95% A, 5% B
-
-
-
Analysis:
-
Inject the standard and sample solutions.
-
The purity of the sample can be determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential degradation pathways for amine-containing compounds.[6]
References
- 1. aksci.com [aksci.com]
- 2. Buy this compound (EVT-1200659) | 102789-79-7 [evitachem.com]
- 3. 1-Amino-2-methylindoline hydrochloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions (temperature, pH, catalysts) for 2-Methylindolin-1-amine hydrochloride.
Welcome to the technical support center for the synthesis and optimization of 2-Methylindolin-1-amine hydrochloride. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method involves a two-step, one-pot reaction. First, 2-methylindoline is treated with a nitrite salt, such as sodium nitrite, under acidic conditions to form an N-nitroso intermediate. This intermediate is then reduced in situ using a reducing agent like zinc dust in the presence of an ammonium salt to yield the final product.[1][2]
Q2: Why is temperature control so critical during the synthesis?
A2: Temperature control is crucial for both steps. The initial nitrosation reaction is exothermic and should be maintained at low temperatures (typically 5-15°C) to prevent side reactions and ensure the stability of the N-nitroso intermediate.[1][2] During the reduction step, the temperature is also carefully managed to control the reaction rate and maximize the yield of the desired product.[1]
Q3: What is the role of pH in this reaction?
A3: The reaction requires a biphasic pH profile. The initial nitrosation step is performed under acidic conditions (pH ≤ 3) to facilitate the formation of the electrophilic nitrosating agent from the nitrite salt.[1] Following this, the pH is raised to a neutral or slightly alkaline range (pH 7-7.5) for the reduction step, which is the optimal condition for the zinc-mediated reduction of the N-nitroso group.[1][2]
Q4: Which catalysts are used in this synthesis?
A4: The primary reagent for the reduction of the N-nitroso intermediate is zinc dust.[1][2] While not a catalyst in the traditional sense as it is consumed in the reaction, it is the key reducing agent. For the synthesis of the starting material, 2-methylindoline, catalytic hydrogenation is often employed using catalysts such as palladium-carbon, platinum-carbon, or Raney nickel.[3][4]
Q5: What are the typical solvents used for this reaction?
A5: Water-miscible solvents are preferred for this synthesis. Methanol is the most commonly cited solvent, though acetonitrile has also been used successfully.[1] It is important to control the amount of water, as an excessive volume of water in proportion to the organic solvent can impede the reaction and lead to lower yields.[1]
Troubleshooting Guide
Problem 1: Low or no yield of the final product.
-
Question: I followed the protocol, but my final yield of this compound is very low. What could be the cause?
-
Answer:
-
Incorrect pH: Verify that the pH was distinctly acidic (≤ 3) during the addition of sodium nitrite and neutral (7-7.5) during the reduction with zinc.[1] Improper pH at either stage is a common cause of failure.
-
Temperature Fluctuations: Ensure that the temperature was kept low (5-15°C) during the nitrosation step.[1] If the temperature rises too high, the N-nitroso intermediate can decompose.
-
Excess Water: The presence of a large amount of water relative to the organic solvent (e.g., methanol) can inhibit the reaction.[1] Use anhydrous or high-purity solvents if possible.
-
Inactive Zinc Dust: Zinc dust can oxidize over time. Use fresh, finely powdered zinc for efficient reduction.
-
Reagent Addition Rate: The sodium nitrite solution should be added slowly to maintain control over the temperature and reaction rate.[1] Similarly, the zinc dust and ammonium salt should be added portion-wise to manage the exotherm.[1]
-
Problem 2: Formation of multiple, difficult-to-separate impurities.
-
Question: My TLC plate shows multiple spots, and I am struggling to purify the product by column chromatography. What are these impurities and how can I avoid them?
-
Answer:
-
Incomplete Reduction: If the N-nitroso intermediate is not fully reduced, it will remain as a significant impurity. Ensure sufficient zinc dust and adequate reaction time are provided for the reduction step.
-
Side Reactions: Overly aggressive reaction conditions (e.g., high temperatures or incorrect pH) can lead to side reactions and product degradation. Adhering strictly to the optimized temperature and pH ranges is critical.
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Purification Technique: N-heterocyclic compounds can be challenging to purify via standard silica gel chromatography.[5] Consider using a different stationary phase (e.g., alumina) or trying a different solvent system, potentially with a small amount of a basic modifier like triethylamine to reduce tailing. Recrystallization from a suitable solvent like heptane can also be an effective purification method.[2]
-
Problem 3: The reaction stalls and does not proceed to completion.
-
Question: The reaction seems to stop after the formation of the intermediate, and I am not getting the final product. What should I check?
-
Answer:
-
pH Adjustment: The most likely cause is the failure to raise the pH to the neutral range (7-7.5) before or during the addition of the zinc dust and ammonium salt.[1] The reduction is inefficient under acidic conditions.
-
Ammonium Salt Addition: The ammonium salt (e.g., ammonium acetate or ammonium carbonate) is crucial for the reduction step. Ensure it was added in the correct amount and dissolved properly.[1][2]
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Stirring Efficiency: In a heterogeneous reaction involving zinc dust, vigorous stirring is necessary to ensure good mixing and surface contact between the reagents.[1]
-
Data Presentation: Reaction Condition Comparison
The following table summarizes various reaction conditions for the synthesis of this compound as described in the literature. This allows for an easy comparison of different experimental setups.
| Parameter | Example 1[2] | Example 2[1] | Example 3[1] |
| Starting Material | 140 g 2-methylindoline | 135.9 g 2-methylindoline | 140 g 2-methylindoline |
| Solvent | 1 L Methanol | 750 ml Methanol | 750 ml Acetonitrile |
| Acid | ~95 ml Conc. HCl | 100 ml Conc. HCl | 110 ml Conc. HCl |
| Nitrite Source | 73 g NaNO₂ in water (25% sol.) | NaNO₂ in water (33% sol.) | 75 g NaNO₂ in 300 ml water |
| Nitrosation Temp. | 5-10°C | 15°C | Not specified (cooled) |
| pH Adjustment | ~7.5 with NaHCO₃ | ~7 with Ammonium Acetate | ~7 with Ammonium Acetate |
| Reducing Agent | 156 g Zinc Dust | 160 g Zinc Dust | 160 g Zinc Dust |
| Ammonium Salt | 264 g (NH₄)₂CO₃ in 1 L water | 100 g + 670 g (NH₄)OAc | 385 g (NH₄)OAc |
| Reduction Temp. | 5-10°C, then warmed to 40°C | 25-30°C | Stirred for 2h at 45°C |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
This protocol is a synthesized representation of common methods.[1][2]
Materials:
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2-methylindoline
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Zinc Dust
-
Ammonium Acetate or Ammonium Carbonate
-
Sodium Bicarbonate (optional, for pH adjustment)
-
Toluene (for extraction)
-
Heptane (for recrystallization)
Procedure:
-
Dissolution: In a suitable reaction vessel, dissolve 2-methylindoline (1.0 eq) in methanol.
-
Acidification & Cooling: Add concentrated hydrochloric acid (~0.8-1.0 eq) to the solution. Cool the mixture to between 5°C and 15°C using an ice bath.[1]
-
Nitrosation: Prepare a solution of sodium nitrite (1.05 eq) in water. Add this solution dropwise to the cooled reaction mixture, ensuring the temperature does not exceed 15°C.[2] Monitor for the presence of excess nitrite using starch-iodide paper.
-
Stirring: Once the addition is complete, stir the reaction mixture at the same low temperature for an additional 30 minutes.[1]
-
pH Adjustment: Raise the pH of the solution to approximately 7.0-7.5. This can be done by adding a saturated solution of sodium bicarbonate or by adding the ammonium salt directly.[1][2]
-
Reduction: While maintaining cooling, add zinc dust (~2.5-3.0 eq) portion-wise to the mixture, ensuring sufficient agitation to keep it suspended.[1] Following the zinc addition, slowly add a solution of an ammonium salt like ammonium carbonate or ammonium acetate (~5-7 eq) over an extended period (e.g., 1.5 hours).[1][2]
-
Reaction Completion: Allow the mixture to stir at a controlled temperature (e.g., 5-10°C, potentially warming to 40-45°C) for several hours to ensure the reduction is complete.[1][2]
-
Workup: Filter the reaction mixture to remove the solid zinc salts. Wash the residue with toluene.[2] Combine the filtrate and washes.
-
Extraction: Separate the organic and aqueous layers. The product will be in the organic layer.
-
Isolation: Remove the solvent (toluene) in vacuo.
-
Purification: Recrystallize the resulting residue from a suitable solvent such as heptane to yield pure 1-amino-2-methylindoline.[2] The hydrochloride salt can be precipitated by treating a solution of the free base with HCl.
Mandatory Visualizations
References
- 1. US4564677A - Preparation of N-amino compounds - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. CN102070506B - Method for preparing 2-methylindoline - Google Patents [patents.google.com]
- 4. CN108329248B - Preparation method of 2-methylindoline - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
Challenges in scaling up the synthesis of 2-Methylindolin-1-amine hydrochloride.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methylindolin-1-amine hydrochloride, with a focus on challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
A1: The main challenges during the scale-up of this synthesis are typically associated with:
-
Exothermic nature of the reduction step: The reduction of the N-nitroso intermediate with zinc dust is highly exothermic. Managing heat dissipation is critical in large reactors to prevent temperature spikes that can lead to side reactions and impurities.[1][2][3]
-
Heterogeneous reaction conditions: The zinc reduction is a solid-liquid reaction. Ensuring efficient mixing to maintain a uniform suspension of zinc dust becomes more challenging at a larger scale, which can affect reaction kinetics and completeness.[1][4]
-
Control of N-nitrosamine impurities: The formation of the N-nitroso intermediate involves the use of a nitrosating agent. There is a risk of forming residual N-nitrosamine impurities, which are often carcinogenic and are under strict regulatory scrutiny.[5][6]
-
Purification and isolation: Consistent crystallization of the final hydrochloride salt to achieve the desired purity, crystal form, and particle size can be difficult to control on a large scale.[7][8][9]
Q2: What are the critical process parameters to monitor during the nitrosation step?
A2: To ensure a safe and efficient nitrosation reaction, the following parameters are critical:
-
Temperature: The reaction should be maintained at a low temperature (typically 0-10 °C) during the addition of sodium nitrite to minimize the formation of byproducts.
-
pH: The reaction is typically carried out under acidic conditions. Strict pH control is essential, as the rate of nitrosamine formation can be pH-dependent.[5][10][11]
-
Rate of addition: A slow, controlled addition of the sodium nitrite solution is crucial to manage the reaction exotherm and prevent localized high concentrations of the nitrosating agent.
Q3: How can I minimize the risk of N-nitrosamine impurities in the final product?
A3: Minimizing N-nitrosamine impurities requires a multi-faceted approach:
-
Stoichiometry: Use the minimum effective amount of the nitrosating agent.
-
pH Control: Maintain optimal pH levels during synthesis to prevent the formation of nitrosating conditions.[5]
-
Scavengers: Consider the use of nitrosamine scavengers, such as ascorbic acid, after the formation of the N-nitroso intermediate is complete.[6]
-
Thorough Work-up: Ensure the aqueous work-up effectively removes unreacted nitrosating agents.
-
Analytical Testing: Implement sensitive analytical methods to detect and quantify any residual nitrosamine impurities in the final product.[12][13][14]
Q4: What are the safety precautions for handling zinc dust on a large scale?
A4: Zinc dust is a flammable solid and requires careful handling, especially at an industrial scale:
-
Inert atmosphere: Handle zinc dust under an inert atmosphere (e.g., nitrogen or argon) to prevent dust explosions.
-
Grounding and bonding: Ensure all equipment is properly grounded and bonded to prevent static discharge.
-
Avoid water contact: Keep zinc dust away from water, as it can react to produce flammable hydrogen gas.
-
Personal Protective Equipment (PPE): Use appropriate PPE, including respiratory protection, to avoid inhalation of the dust.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Reduction Step | 1. Incomplete reaction due to poor mixing of zinc dust.[1][4] 2. Deactivation of zinc dust. 3. Temperature too low, slowing down the reaction rate. | 1. Improve agitation efficiency. Consider impeller design and agitation speed for large vessels. 2. Use freshly activated zinc dust. 3. Optimize the reaction temperature. A reaction calorimeter can help determine the optimal temperature profile.[2][15] |
| High Levels of Impurities After Reduction | 1. Temperature excursion during zinc dust addition leading to side reactions.[2][3] 2. Incomplete reduction of the N-nitroso intermediate. | 1. Slow down the rate of addition of zinc dust. Ensure the reactor's cooling system is adequate for the scale. 2. Increase the amount of zinc dust or prolong the reaction time. Monitor the reaction by TLC or HPLC. |
| Difficulty in Isolating the Hydrochloride Salt | 1. The hydrochloride salt is soluble in the reaction solvent.[8] 2. Formation of an oil instead of a crystalline solid. | 1. Use an anti-solvent to induce precipitation. 2. Ensure the free base is fully converted to the hydrochloride salt. Seeding with a small amount of crystalline product can help induce crystallization. |
| Inconsistent Crystal Form of the Final Product | 1. Variations in cooling rate during crystallization. 2. Presence of impurities that inhibit or modify crystal growth.[16] | 1. Implement a controlled cooling profile. 2. Purify the free base before salt formation. Consider recrystallization or a slurry wash of the final product.[7][9] |
| Residual Zinc in the Final Product | 1. Inefficient filtration to remove zinc salts after the reaction.[17] 2. Entrapment of zinc salts within the product crystals. | 1. Use a filter aid for more effective filtration. 2. Ensure the pH of the aqueous work-up is appropriate to dissolve all zinc salts. Consider an additional wash step. |
Experimental Protocols
Key Experiment: Reduction of N-nitroso-2-methylindoline
Objective: To reduce N-nitroso-2-methylindoline to 2-Methylindolin-1-amine.
Materials:
-
N-nitroso-2-methylindoline
-
Zinc dust
-
Ammonium acetate or ammonium chloride
-
Methanol or Ethanol
-
Water
-
Toluene or other suitable extraction solvent
Procedure:
-
Charge the N-nitroso-2-methylindoline and the chosen solvent (e.g., methanol) to the reactor.
-
Cool the mixture to the desired temperature (e.g., 10-20 °C).
-
Add an aqueous solution of an ammonium salt (e.g., ammonium acetate).
-
Slowly add zinc dust to the reaction mixture in portions, maintaining the temperature within the specified range. The addition rate should be controlled to manage the exotherm.
-
After the addition is complete, allow the reaction to stir at a controlled temperature until completion is confirmed by a suitable analytical method (e.g., TLC or HPLC).
-
Upon completion, filter the reaction mixture to remove the excess zinc and zinc salts. Wash the filter cake with the reaction solvent.
-
Proceed with the work-up and extraction of the free amine into a suitable organic solvent.
Visualizations
Logical Workflow for Scale-up Synthesis
Caption: Workflow for the synthesis of 2-Methylindolin-1-amine HCl.
Troubleshooting Logic Diagram for Low Yield
Caption: Troubleshooting logic for addressing low yield issues.
References
- 1. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 2. mt.com [mt.com]
- 3. researchgate.net [researchgate.net]
- 4. mxdprocess.com [mxdprocess.com]
- 5. 6 Steps to reduce nitrosamines impurities in Pharma industry - Zamann Pharma Support GmbH [zamann-pharma.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2024.sci-hub.ru [2024.sci-hub.ru]
- 8. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. cir-safety.org [cir-safety.org]
- 11. Strategies for mitigating nitrosamine contamination in pharmaceutical drug manufacturing: insights from FDA research - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 12. efpia.eu [efpia.eu]
- 13. Ten considerations for nitrosamine safety risk assessments [consultlhasa.com]
- 14. Understanding nitrosamine risk in listed medicines | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Identifying and removing impurities from 2-Methylindolin-1-amine hydrochloride.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and removing impurities from 2-Methylindolin-1-amine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound?
A1: Common impurities can originate from the synthesis process. These may include:
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2-Methylindoline: The starting material for the synthesis. Its presence indicates an incomplete reaction.
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N-Nitroso-2-methylindoline: An intermediate formed during the reaction of 2-methylindoline with nitrous acid. Incomplete reduction can lead to its presence in the final product.
-
Oxidation products: The amine group is susceptible to oxidation, which can lead to various degradation products.
-
Residual solvents: Solvents used during synthesis and purification (e.g., methanol, toluene, heptane) may be present in the final product.[1]
Q2: What are the recommended analytical techniques for identifying and quantifying impurities?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying the main component and its impurities. A reverse-phase method with UV detection is commonly employed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities, including residual solvents and certain byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main compound and any impurities present at significant levels.
-
Thin-Layer Chromatography (TLC): A quick and simple method for monitoring the progress of a reaction and for preliminary purity assessment.
Q3: What are the initial steps to take if I suspect my sample of this compound is impure?
A3: If you suspect impurities, a systematic approach is recommended:
-
Review the synthesis and purification records: This can provide clues about potential impurities.
-
Perform a preliminary purity analysis: Use a simple technique like TLC or melting point determination to get a quick assessment of purity.
-
Conduct a more detailed analysis: Employ HPLC or GC-MS to identify and quantify the impurities.
-
Compare your results with a reference standard: If available, a certified reference standard can confirm the identity and purity of your material.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification and analysis of this compound.
Purification Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Oily product after recrystallization | The solvent system may not be optimal, or the product may have a low melting point. | Try a different solvent or a combination of solvents. Ensure the product is fully dissolved at an elevated temperature and allowed to cool slowly. If the product is inherently oily, consider converting it to a different salt form for better crystallization. |
| Poor recovery after recrystallization | The compound may be too soluble in the chosen solvent, even at low temperatures. | Use a solvent in which the compound has lower solubility at cold temperatures. You can also try adding an anti-solvent to the solution to induce precipitation. |
| Product streaks on the TLC plate | The compound is highly polar and is interacting strongly with the silica gel. | Add a small amount of a basic modifier, such as triethylamine or ammonia, to the mobile phase to reduce tailing. |
| Difficulty in removing a specific impurity | The impurity may have similar polarity and solubility to the desired compound. | Consider using column chromatography with a different stationary phase, such as basic alumina or amine-functionalized silica.[2] Alternatively, a different recrystallization solvent system may be effective. |
Analytical Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor peak shape (tailing) in HPLC | The amine group is interacting with residual acidic silanol groups on the silica-based column. | Add a competing amine, such as triethylamine, to the mobile phase.[2] Using a highly end-capped column or a column specifically designed for basic compounds can also improve peak shape. |
| Inconsistent retention times in HPLC | Fluctuation in mobile phase composition, column temperature, or flow rate. | Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a consistent temperature. Check the HPLC pump for proper functioning. |
| No peaks observed in GC-MS | The compound may be thermally labile or not volatile enough. | Consider derivatization to increase volatility and thermal stability. Alternatively, use a "cool on-column" injection technique. For non-volatile impurities, HPLC-MS is a more suitable technique. |
| NMR spectrum shows broad peaks | The sample may contain paramagnetic impurities, or the compound may be undergoing chemical exchange. | Filter the NMR sample through a small plug of celite or silica gel to remove particulate matter. For chemical exchange, acquiring the spectrum at a different temperature may help to sharpen the peaks. |
Data Presentation
The following table summarizes typical purity data for this compound before and after a standard purification procedure like recrystallization. The values are representative and may vary depending on the initial purity and the purification method used.
| Compound | Purity Before Purification (% Area by HPLC) | Purity After Recrystallization (% Area by HPLC) | Acceptance Criteria (% Area) |
| This compound | 95.0 | > 99.5 | > 99.0 |
| 2-Methylindoline | 2.5 | < 0.1 | < 0.15 |
| N-Nitroso-2-methylindoline | 1.5 | Not Detected | < 0.05 |
| Unknown Impurity 1 | 0.5 | < 0.1 | < 0.1 |
| Unknown Impurity 2 | 0.5 | < 0.1 | < 0.1 |
Note: The acceptance criteria are provided as an example and should be established based on the specific requirements of the application.
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., isopropanol or ethanol).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Filtration: Hot filter the solution to remove any insoluble impurities and activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: HPLC Method for Purity Analysis
This method is based on the analysis of Indapamide and its related substances, where 2-Methylindolin-1-amine is a known starting material.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of a phosphate buffer and acetonitrile is often used. For example, a mixture of acetonitrile, Tetrahydrofuran, and a triethylamine solution adjusted to pH 2.8 with ortho-phosphoric acid.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.[1]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Sample Preparation:
-
Accurately weigh about 25 mg of the this compound sample.
-
Dissolve it in a suitable diluent (e.g., a mixture of mobile phase components) to a final concentration of about 0.5 mg/mL.
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the sample solution and record the chromatogram.
-
Identify the peaks based on their retention times relative to a reference standard.
-
Calculate the percentage area of each impurity relative to the total area of all peaks.
-
Mandatory Visualization
Caption: Experimental workflow for the purification and analysis of this compound.
References
Impact of reagent quality on the synthesis of 2-Methylindolin-1-amine hydrochloride.
Technical Support Center: Synthesis of 2-Methylindolin-1-amine hydrochloride
Audience: Researchers, scientists, and drug development professionals.
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound. The quality of reagents is a critical factor for success, and this document addresses common issues related to reagent purity and handling.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, which typically proceeds via the N-nitrosation of 2-methylindoline, followed by reduction of the nitroso group, and final conversion to the hydrochloride salt.[1][2]
Q1: Why is the yield of the N-nitrosation step (Step 1) lower than expected?
A1: Low yield in the nitrosation of 2-methylindoline is a common problem that can often be traced back to reagent quality or reaction conditions.
-
Poor Quality of 2-Methylindoline (Starting Material): The purity of the starting material is paramount. 2-methylindoline can oxidize over time if not stored properly, leading to impurities that can interfere with the reaction. Using a freshly opened or purified bottle is recommended. High-purity starting material (e.g., >99%) is crucial for good reaction selectivity and yield.[3]
-
Degraded Sodium Nitrite: Sodium nitrite (NaNO₂) is hygroscopic and can degrade upon exposure to air and moisture. This degradation reduces its effective concentration, leading to incomplete nitrosation. Use a fresh, dry batch of sodium nitrite and ensure it is fully dissolved before addition.
-
Incorrect Reaction Temperature: The nitrosation reaction is typically carried out at low temperatures (e.g., 5-10°C) to prevent side reactions and decomposition of the unstable nitrous acid.[2] Ensure your cooling bath is stable and monitor the internal reaction temperature closely.
Q2: The reduction of N-nitroso-2-methylindoline (Step 2) is incomplete or failing. What are the likely causes?
A2: Incomplete reduction is almost always linked to the activity of the reducing agent or the presence of contaminants.
-
Inactive Reducing Agent: If using zinc dust, its activity can be diminished by surface oxidation.[1][2] Consider activating the zinc with dilute acid before use. If using other reducing agents like LiAlH₄, ensure it has not been deactivated by exposure to atmospheric moisture.
-
Solvent Purity: The presence of water in the solvent can quench highly reactive reducing agents. Using anhydrous solvents is critical, especially with reagents like LiAlH₄.
-
Insufficient Amount of Reducing Agent: Ensure you are using the correct stoichiometric amount of the reducing agent. It is common to use a slight excess to drive the reaction to completion.
Q3: The final this compound salt is oily, discolored, or fails to crystallize properly. How can I fix this?
A3: Issues with salt formation often point to impurities carried over from previous steps or problems with the final crystallization solvent and acid source.[4]
-
Presence of Impurities: Any unreacted starting materials or side products can act as crystallization inhibitors, resulting in an oily product. Ensure the crude 1-amino-2-methylindoline base is sufficiently pure before attempting salt formation. Purification via column chromatography or distillation may be necessary.
-
Solvent Choice and Quality: The choice of solvent for crystallization is critical. Isopropanol is often a good choice for hydrochloride salts.[1][5] The solvent must be anhydrous, as water can make the salt hygroscopic and difficult to handle.[6] Sometimes, adding a less polar co-solvent like diethyl ether can help induce precipitation.[5]
-
Source of HCl: Using aqueous HCl can introduce excess water, leading to a hygroscopic or oily product.[6] A solution of anhydrous HCl in a suitable organic solvent (like isopropanol or ether) is strongly recommended for clean salt formation.
Frequently Asked Questions (FAQs)
Q: What grade of reagents and solvents should I use for this synthesis?
A: For best results, using high-purity reagents is essential.[7] Reagent grade (>98%) or ACS grade is recommended for all starting materials and reagents. Solvents should be at least analytical grade, and anhydrous solvents should be used where specified, particularly in the reduction step.
Q: How does the quality of the starting 2-methylindoline impact the final product?
A: The purity of the 2-methylindoline directly affects both the yield and purity of the final product. Impurities in the starting material can lead to the formation of side products that are difficult to remove in later stages, potentially complicating purification and lowering the overall yield.
Q: How should I store the key reagents to maintain their quality?
A:
-
2-Methylindoline: Store in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Sodium Nitrite: Keep in a tightly sealed container in a desiccator to protect it from moisture.
-
Reducing Agents (e.g., Zinc dust, LiAlH₄): Store under strictly anhydrous conditions. LiAlH₄ should be stored under an inert atmosphere.
Q: Can I use a different acid to form the salt?
A: While hydrochloride is common for amine-based pharmaceuticals due to its ability to improve water solubility and stability[8], other acids like methanesulfonic acid can be used if the hydrochloride salt proves difficult to crystallize or is excessively hygroscopic.[1][4]
Data Presentation: Impact of Reagent Quality
The quality of reagents has a direct and measurable impact on the outcome of the synthesis. The tables below illustrate the expected differences when using standard vs. high-purity reagents.
Table 1: Theoretical Impact of 2-Methylindoline Purity on Final Product
| Purity of 2-Methylindoline | Expected Yield of Final Product | Expected Purity of Final Product | Observations |
| 95% (Standard Grade) | 50-65% | 90-95% | Significant side product formation; purification by recrystallization may be difficult. |
| >99% (High-Purity Grade) | 75-85% | >99% | Cleaner reaction profile; product may crystallize easily with minimal purification. |
Table 2: Recommended Solvent Grades for Each Synthesis Step
| Synthesis Step | Recommended Solvent | Recommended Grade | Rationale |
| 1. Nitrosation | Methanol / Water | ACS Grade | Ensures solubility of reagents without introducing reactive impurities.[1][2] |
| 2. Reduction | Toluene / Methanol | Anhydrous / ACS Grade | Prevents quenching of the reducing agent and ensures a clean reaction.[1][2] |
| 3. Salt Formation | Isopropanol / Ether | Anhydrous | Prevents the formation of a hygroscopic or oily salt; promotes clean crystallization.[1][5] |
Experimental Protocols
The following is a representative protocol for the synthesis of this compound, adapted from established procedures for similar compounds.[1][2]
Step 1: Synthesis of N-nitroso-2-methylindoline
-
Dissolve 2-methylindoline (1.0 eq) in methanol.
-
Add concentrated hydrochloric acid (1.1 eq) to the solution.
-
Cool the mixture to 5-10°C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature does not exceed 10°C.
-
Stir the reaction mixture at this temperature for 1-2 hours. The formation of the N-nitroso intermediate can be monitored by TLC.
Step 2: Synthesis of 1-Amino-2-methylindoline
-
To the cooled reaction mixture from Step 1, adjust the pH to ~7.5 with a base like sodium bicarbonate.
-
Add zinc dust (2.5 eq) portion-wise to the mixture, maintaining the temperature at around 5°C.
-
Slowly add a solution of ammonium carbonate (3.0 eq) in water over 1.5 hours.
-
Stir the mixture at 5-10°C, then warm to 40°C and filter to remove the zinc salts.
-
Extract the aqueous filtrate with a suitable organic solvent like toluene.
-
Remove the solvent in vacuo to obtain crude 1-amino-2-methylindoline.
Step 3: Formation of this compound
-
Dissolve the crude 1-amino-2-methylindoline in anhydrous isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of anhydrous HCl in isopropanol or ether until the pH is acidic.
-
Stir the mixture and allow the hydrochloride salt to crystallize.
-
Isolate the solid product by filtration, wash with cold anhydrous ether, and dry under vacuum.
Visualizations
The following diagrams illustrate the key processes and relationships in the synthesis.
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield and purity issues.
Caption: Impact of reagent quality on key synthesis outcomes.
References
- 1. US4564677A - Preparation of N-amino compounds - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. CN108329248B - Preparation method of 2-methylindoline - Google Patents [patents.google.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]
- 8. synthesis - Why are solid phase organics often conjugated to HCl? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Validation & Comparative
Confirming the Purity of 2-Methylindolin-1-amine Hydrochloride: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of analytical methods to confirm the purity of a 2-Methylindolin-1-amine hydrochloride sample, a key intermediate in the synthesis of the antihypertensive drug Indapamide. This compound is also known as Indapamide Related Compound B.
Comparison of Key Analytical Techniques
A multi-pronged approach employing orthogonal analytical techniques is the most robust strategy for purity confirmation. High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Mass Spectrometry (MS) are powerful and complementary methods for this purpose.
| Analytical Technique | Principle | Information Provided | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | Purity percentage based on peak area, detection and quantification of related substances. | High sensitivity and resolution for separating impurities. Established and widely used method. | Requires a reference standard for absolute quantification. Can be destructive to the sample. |
| Quantitative ¹H NMR (qNMR) | The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. | Absolute purity determination without a specific reference standard of the analyte. Structural confirmation. | Non-destructive. Provides structural information about the main component and impurities. Highly accurate and precise. | Lower sensitivity compared to HPLC. Requires a certified internal standard. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Molecular weight confirmation of the main component and impurities. Structural elucidation of unknown impurities through fragmentation patterns. | High sensitivity and specificity. Can be coupled with HPLC (LC-MS) for enhanced separation and identification. | Typically provides relative quantification unless coupled with a quantitative technique like isotope dilution. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-PDA)
This method is adapted from established protocols for the analysis of Indapamide and its related compounds.
Objective: To determine the purity of this compound and quantify any related impurities.
Instrumentation:
-
HPLC system with a Photodiode Array (PDA) detector
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (pH adjusted to 3.0 with phosphoric acid)
-
Water (HPLC grade)
-
This compound reference standard (if available for peak identification)
-
Potential impurity reference standards (e.g., 2-methylindoline, 2-methyl-1-nitrosoindoline)
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of phosphate buffer and acetonitrile. A typical starting point could be a 70:30 (v/v) mixture of buffer to acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 240 nm (based on the UV absorbance of related indole structures)
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.
-
Identify and quantify known impurities by comparing their retention times and UV spectra with those of reference standards.
Quantitative ¹H Nuclear Magnetic Resonance (qNMR)
Objective: To determine the absolute purity of the this compound sample.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Deuterium oxide - D₂O, or Methanol-d₄)
-
Certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone). The standard should have a signal that does not overlap with the analyte signals.
Experimental Procedure:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10 mg).
-
Accurately weigh a precise amount of the internal standard (e.g., 5 mg).
-
Dissolve both the sample and the internal standard in a known volume of the deuterated solvent in an NMR tube.
-
Acquire the ¹H NMR spectrum with appropriate parameters to ensure quantitative accuracy (e.g., long relaxation delay - D1, typically 5 times the longest T1).
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_standard = Purity of the internal standard
-
Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of this compound and identify potential impurities.
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution mass analyzer (e.g., TOF or Orbitrap).
Procedure:
-
The same HPLC method as described above can be used for the separation of the components.
-
The eluent from the HPLC is directed into the mass spectrometer.
-
Acquire mass spectra in positive ion mode to observe the protonated molecule [M+H]⁺.
Data Analysis:
-
Confirm the molecular weight of the main peak corresponding to 2-Methylindolin-1-amine (free base C₉H₁₂N₂, MW = 148.20 g/mol ; protonated [M+H]⁺ = 149.11).
-
Analyze the mass spectra of minor peaks to identify potential impurities by their mass-to-charge ratios and fragmentation patterns. Common impurities could include unreacted starting materials like 2-methylindoline ([M+H]⁺ = 134.10) or by-products from the synthesis, such as the N-nitroso derivative ([M+H]⁺ = 177.10).
Data Presentation
Table 1: Comparison of Purity Assessment by Different Techniques
| Parameter | HPLC-PDA | qNMR | LC-MS |
| Purity (%) | 99.5% (Area %) | 99.2% (Absolute) | N/A (Confirmatory) |
| Identified Impurities | Impurity A (0.2%), Impurity B (0.1%), Unknown (0.2%) | - | Confirmed MW of Impurity A and B |
| Molecular Weight Confirmation | No | No | Confirmed for main peak and impurities |
Visualizations
Caption: Workflow for the comprehensive purity analysis of a this compound sample.
A Comparative Analysis of 2-Methylindolin-1-amine Hydrochloride and Other Indoline Derivatives for Researchers
This guide provides a detailed comparative analysis of 2-Methylindolin-1-amine hydrochloride and other indoline derivatives, tailored for researchers, scientists, and drug development professionals. The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This document aims to objectively compare the chemical properties and biological activities of these derivatives, supported by available data and experimental protocols.
Physicochemical Properties
This compound is primarily recognized as a key synthetic intermediate in the production of Indapamide, a thiazide-like diuretic used to treat hypertension.[1][][3] Its chemical and physical properties are summarized below, providing a baseline for comparison with other derivatives.
| Property | Value | Reference |
| Chemical Name | 2-methyl-2,3-dihydroindol-1-amine;hydrochloride | [4][5] |
| Synonyms | 1-Amino-2-Methylindoline HCl | [1][] |
| Molecular Formula | C9H13ClN2 | [1][][6] |
| Molecular Weight | 184.67 g/mol | [1][][6] |
| Appearance | Solid | [1][] |
| Storage Temperature | 2-8°C in an inert atmosphere | [6] |
Comparative Biological Activity of Indoline Derivatives
While specific biological activity data for this compound is limited beyond its role as a precursor, the broader class of indoline derivatives has been extensively studied for various therapeutic applications. This section compares its profile with other derivatives that have been evaluated for anti-inflammatory and α1A-adrenoceptor antagonist activities.
Anti-inflammatory and Antioxidant Activity
Indoline derivatives have shown significant potential as anti-inflammatory and antioxidant agents.[7] Studies have demonstrated their ability to protect macrophages from oxidative stress and reduce the production of pro-inflammatory mediators.[7] For instance, certain N-1 substituted indolines have shown potent antioxidant and anti-inflammatory effects at picomolar to nanomolar concentrations.[7]
A comparative study on various indoline derivatives revealed that substitutions on the indoline ring significantly influence their anti-inflammatory potency. The following table summarizes the in vitro anti-inflammatory activity of selected indoline derivatives.
| Compound | Substitution Pattern | IC50 (μg/ml) - Protein Denaturation Inhibition | Reference |
| 4a | N-(4-aminophenyl) indoline-1-carbothioamide derivative | 62.2 | [8] |
| 4b | N-(4-aminophenyl) indoline-1-carbothioamide derivative | 60.7 | [8] |
| 5a | N-(4-aminophenyl) indoline-1-carbothioamide derivative | 97.8 | [8] |
α1A-Adrenoceptor Antagonist Activity
A series of indoline and indole derivatives have been synthesized and evaluated as selective α1A-adrenergic receptor (α1A-AR) antagonists for the potential treatment of benign prostatic hyperplasia (BPH).[9] The following table presents a comparison of the antagonist activity of representative indoline derivatives against α1-adrenoceptor subtypes.
| Compound | IC50 (nM) α1A | α1B/α1A Selectivity | α1D/α1A Selectivity | Reference |
| (R)-14r | 2.7 | 640.1 | 408.2 | [9] |
| (R)-23l | 1.9 | 1506 | 249.6 | [9] |
| Silodosin (Reference) | 1.9 | 285.9 | 14.4 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of indoline derivatives.
Synthesis of this compound
A common method for the synthesis of this compound involves the following steps:
-
Dissolve 2-methylindoline in methanol.
-
Add concentrated hydrochloric acid and cool the solution.
-
Add a solution of sodium nitrite in water dropwise at a low temperature (5°-10° C).
-
Adjust the pH to approximately 7.5 with sodium bicarbonate.
-
Add zinc dust to the mixture.
-
While maintaining a low temperature, add a solution of ammonium carbonate in water.
-
The mixture is stirred, warmed, and then filtered.
-
The product is isolated from the filtrate.[6]
In Vitro Anti-Inflammatory Activity (Protein Denaturation Inhibition)
The anti-inflammatory activity of the synthesized indoline derivatives can be assessed by their ability to inhibit protein denaturation.
-
A reaction mixture (5 mL) consists of 0.2 mL of egg albumin (from fresh hen’s egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compounds.
-
A similar volume of distilled water serves as the control.
-
The mixtures are incubated at 37°C in a BOD incubator for 15 minutes and then heated at 70°C for 5 minutes.
-
After cooling, the absorbance is measured at 660 nm.
-
The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = 100 * (Absorbance of control - Absorbance of test) / Absorbance of control
α1-Adrenoceptor Binding Assay
The affinity of indoline derivatives for α1-adrenoceptor subtypes is determined through radioligand binding assays.
-
Membranes from cells expressing the respective human α1-adrenoceptor subtypes (α1A, α1B, α1D) are used.
-
Membranes are incubated with the radioligand [3H]-prazosin and various concentrations of the test compounds.
-
The incubation is carried out in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) at room temperature for a specified time (e.g., 60 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The IC50 values are determined from concentration-response curves and converted to Ki values using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The biological effects of indoline derivatives are mediated through their interaction with specific signaling pathways. The following diagrams illustrate a generalized workflow for evaluating these compounds and a key signaling pathway they modulate.
Caption: Experimental workflow for the evaluation of novel indoline derivatives.
References
- 1. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Amino-2-methylindoline hydrochloride | 102789-79-7 [chemicalbook.com]
- 4. 2-Methylindolin-7-amine;hydrochloride | C9H13ClN2 | CID 170907509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Wikidata [wikidata.org]
- 6. Buy this compound (EVT-1200659) | 102789-79-7 [evitachem.com]
- 7. Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization and Evaluation of Anti-inflammatory Activity of Novel Indoline Derivatives | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]
- 9. Design, Synthesis, and Biological Evaluation of Indoline and Indole Derivatives as Potent and Selective α1A-Adrenoceptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Experimental Results Using 2-Methylindolin-1-amine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Methylindolin-1-amine hydrochloride, a key synthetic intermediate, to facilitate the reproducibility of experimental results. Given the limited direct comparative studies on this compound, this guide focuses on critical factors influencing experimental outcomes, including its synthesis, potential impurities, and the biological activity of structurally related molecules.
Introduction to this compound
This compound is a chemical compound primarily utilized as a precursor in the synthesis of the antihypertensive drug Indapamide.[1] It is also known in pharmaceutical contexts as "Indapamide Impurity C (hydrochloride salt)" or "Indapamide Related Compound B". Its role as a synthetic intermediate means that its purity and the presence of related compounds can significantly impact the outcome of both chemical reactions and biological experiments.
Purity and Potential for Genotoxicity: A Critical Factor in Reproducibility
A crucial aspect of experimental reproducibility when using this compound is the potential for contamination with other synthesis-related impurities. One such impurity, 2-methyl-1-nitroso-indoline (Indapamide Impurity A) , is a nitrosamine and is considered a potential genotoxic agent.[2] The presence of even trace amounts of this impurity could lead to significant and difficult-to-interpret biological effects, confounding experimental results.
Key Considerations for Researchers:
-
Certificate of Analysis (CoA): Always request and carefully review the CoA for this compound. Look for information on the purity of the compound and the limits of detection for known impurities, particularly nitrosamines.
-
Lot-to-Lot Variability: Be aware that the impurity profile can vary between different manufacturing batches. If an experiment is sensitive to trace impurities, it is advisable to use the same batch of the compound for all related experiments.
-
Analytical Characterization: For sensitive applications, consider independent analytical characterization of the starting material to confirm its purity and identify any potential contaminants.
Comparative Analysis with a Structurally Related Compound: HP 184
Direct experimental data on the biological activity of this compound is scarce in publicly available literature. However, a structurally related compound, HP 184 (N-(n-propyl)-N-(3-fluoro-4-pyridinyl)-1H-3-methylindol-1-amine hydrochloride) , has been studied for its effects on neurotransmitters.[1][3] Understanding the activity of HP 184 can provide insights into the potential biological effects of other indoline amine derivatives.
Experimental Data Summary for HP 184:
| Parameter | Experimental Observation | Reference |
| In Vitro Activity | Enhanced spontaneous release of [3H]serotonin (5-HT) from rat hippocampal slices at 100 µM. | [3] |
| Enhanced spontaneous release of acetylcholine (ACh) and norepinephrine (NE) in rat brain slices. | [1] | |
| In Vivo Activity | Reduced drinking behavior in schedule-induced polydipsic rats at 15 mg/kg, i.p. | [3] |
| Increased the ratio of whole brain 5-hydroxyindolacetic acid (5-HIAA) to 5-HT at 30 mg/kg, i.p., suggesting serotonergic activation. | [3] | |
| A single injection can reverse passive avoidance deficits in rats with combined cholinergic and noradrenergic lesions. | [1] |
Implications for Researchers:
The serotonergic and cholinergic activity of HP 184 suggests that this compound, as a related indoline amine, may possess uncharacterized biological activity. This is a critical consideration if the compound is used in biological systems, even as a synthetic intermediate, as it could lead to off-target effects.
Experimental Protocols and Methodologies
Reproducibility is fundamentally dependent on detailed and transparent experimental protocols. The following sections provide a synthesis workflow and a conceptual experimental workflow for investigating the biological activity of compounds like this compound.
Synthesis of this compound
A common synthetic route to this compound involves the reductive amination of 2-methylindole.
Synthesis of this compound.
Detailed Methodology: The synthesis typically involves the reaction of 2-methylindole with an amine source in the presence of a reducing agent and hydrochloric acid. Reaction conditions such as temperature, pH, and the choice of reducing agent must be carefully controlled to maximize yield and minimize the formation of impurities.[1]
Conceptual Workflow for Investigating Neurotransmitter Release
The following diagram illustrates a general workflow for assessing the effect of a test compound on neurotransmitter release, based on the studies of HP 184.
Workflow for assessing neurotransmitter release.
Detailed Methodology (In Vitro):
-
Prepare brain slices (e.g., hippocampus) from a model organism.
-
Pre-load the slices with a radiolabeled neurotransmitter (e.g., [3H]serotonin).
-
Incubate the slices with the test compound at various concentrations.
-
Collect the supernatant and measure the amount of released radioactivity using liquid scintillation counting.
-
Compare the release in the presence of the test compound to a vehicle control.
Alternative Precursors and Comparative Considerations
While this compound is a common precursor for Indapamide, alternative synthetic routes for thiazide-like diuretics may exist, employing different starting materials. When considering alternatives, researchers should evaluate:
-
Synthetic Efficiency: The number of steps, overall yield, and cost of the synthesis.
-
Impurity Profile: The potential for the formation of different impurities, including genotoxic ones.
-
Biological Activity of Intermediates: The potential for any of the synthetic intermediates to have off-target biological effects.
Conclusion and Recommendations
The reproducibility of experimental results using this compound is contingent on a thorough understanding of its chemical properties and potential for variability. While direct comparative data on its biological performance is lacking, the information presented in this guide highlights critical areas for consideration.
Recommendations for ensuring reproducibility:
-
Source and Characterize: Obtain the compound from a reputable supplier and insist on a detailed Certificate of Analysis.
-
Be Mindful of Impurities: Understand the potential for genotoxic impurities and take steps to mitigate their impact.
-
Consider Off-Target Effects: Be aware that this compound and its analogs may have unintended biological activities.
-
Document and Report: Thoroughly document the source, lot number, and any analytical characterization of the compound in all experimental reports and publications.
By taking these factors into account, researchers can enhance the reliability and reproducibility of their experimental findings when working with this compound.
References
A Comparative Analysis of the Anti-Inflammatory Properties of Novel Indoline-Based Compounds
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Indoline Derivatives as Potential Anti-Inflammatory Agents
The indoline scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. This guide provides a comprehensive comparison of the anti-inflammatory properties of various indoline-based compounds, supported by experimental data from recent studies. The following sections detail their efficacy in preclinical models, outline the experimental methodologies used for their evaluation, and explore their mechanisms of action through key inflammatory signaling pathways.
Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory potential of different indoline-based compounds has been assessed using a variety of in vitro and in vivo assays. The data presented below summarizes the key findings, allowing for a direct comparison of their potency.
In Vitro Anti-Inflammatory Activity
A series of N-(4-aminophenyl) indoline-1-carbothioamide derivatives were synthesized and evaluated for their ability to inhibit protein denaturation, a hallmark of inflammation.[1] Notably, compounds 4a and 4b , which incorporate a sulfonamide group, demonstrated potent activity, with IC50 values of 62.2 µg/ml and 60.7 µg/ml, respectively, comparable to the standard drug diclofenac sodium (IC50 = 54.2 µg/ml).[1] Urea and thiourea-based derivatives also showed moderate to significant activity.[1]
In another study, an indole-modified ursolic acid derivative, UA-1 , exhibited significant inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages with an IC50 value of 2.2 ± 0.4 µM.[2] This was considerably more potent than the parent compound, ursolic acid (IC50 = 17.5 ± 2.0 µM).[2] Furthermore, UA-1 effectively reduced the levels of pro-inflammatory cytokines TNF-α, IL-6, and IL-1β at a concentration of 5.0 µM.[2]
| Compound | Assay | Target/Cell Line | IC50 Value (µg/ml) | IC50 Value (µM) | Key Findings | Reference |
| Compound 4a | Protein Denaturation | - | 62.2 | - | Potent inhibition, comparable to diclofenac. | [1] |
| Compound 4b | Protein Denaturation | - | 60.7 | - | Potent inhibition, comparable to diclofenac. | [1] |
| Compound 5a | Protein Denaturation | - | 97.8 | - | Moderate inhibition. | [1] |
| Compound 3a | Protein Denaturation | - | 115.4 | - | Significant inhibition. | [1] |
| Compound 3b | Protein Denaturation | - | 109.1 | - | Significant inhibition. | [1] |
| Diclofenac Sodium | Protein Denaturation | - | 54.2 | - | Standard drug for comparison. | [1] |
| UA-1 | Nitric Oxide Inhibition | LPS-stimulated RAW 264.7 | - | 2.2 ± 0.4 | Significantly more potent than the parent compound, ursolic acid. | [2] |
| Ursolic Acid (UA) | Nitric Oxide Inhibition | LPS-stimulated RAW 264.7 | - | 17.5 ± 2.0 | Parent compound for comparison. | [2] |
Dual COX-2/5-LOX Inhibition
A promising strategy in the development of anti-inflammatory agents is the dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid cascade. A study focused on indoline-based compounds identified a derivative, Compound 73 , as a potent dual inhibitor with IC50 values of 0.41 ± 0.01 µM for 5-LOX and 0.43 ± 0.10 µM for soluble epoxide hydrolase (sEH), another important enzyme in inflammation. Another derivative, Compound 43 , also showed notable 5-LOX inhibitory activity with an IC50 of 0.45 ± 0.11 µM on the isolated enzyme.
| Compound | Target Enzyme | IC50 (µM) | Notes |
| Compound 73 | 5-LOX | 0.41 ± 0.01 | Potent dual inhibitor of 5-LOX and sEH. |
| sEH | 0.43 ± 0.10 | ||
| Compound 43 | 5-LOX | 0.45 ± 0.11 | Notable 5-LOX inhibitory activity. |
In Vivo Anti-Inflammatory Activity
The carrageenan-induced paw edema model in rats is a standard method for evaluating the in vivo efficacy of anti-inflammatory compounds. Several heterocyclic indole derivatives have demonstrated significant activity in this model. For instance, 3-[1-acetyl-5-(p-hydroxyphenyl)-2-pyrazolin-3-yl]indole (Compound 7 ) was identified as a highly potent agent, showing superior inhibition of edema compared to the standard drug phenylbutazone, with the added benefits of lower ulcerogenic potential and acute toxicity.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of the key experimental protocols used to assess the anti-inflammatory properties of the indoline-based compounds discussed.
In Vitro Anti-Denaturation Assay
The anti-denaturation assay is a useful in vitro screening method for anti-inflammatory activity.
-
Preparation of Solutions: A 0.2% w/v solution of bovine serum albumin is prepared in Tris buffer saline (pH 6.8). The test compounds and a standard drug (e.g., diclofenac sodium) are prepared in a concentration range of 50 to 250 µg/ml.[1]
-
Incubation: 0.5 ml of the test/standard solution is mixed with 0.5 ml of the bovine serum albumin solution.
-
Heating and Cooling: The mixture is incubated at 37°C for 20 minutes and then the temperature is increased to 57°C for 3 minutes. After cooling, 2.5 ml of phosphate buffer saline (pH 6.3) is added.
-
Measurement: The absorbance of the resulting solution is measured spectrophotometrically at 416 nm.
-
Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
Carrageenan-Induced Paw Edema in Rats
This in vivo model assesses the ability of a compound to reduce acute inflammation.
-
Animal Preparation: Wistar albino rats (150-200 g) are fasted overnight with free access to water.
-
Compound Administration: The test compounds are administered orally at a specific dose (e.g., 50 mg/kg). A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., phenylbutazone).[3]
-
Induction of Edema: One hour after drug administration, 0.1 ml of a 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw of each rat.[4][5]
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[4][6]
-
Calculation: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [1 - (Vt / Vc)] x 100 Where Vt is the mean increase in paw volume in the treated group, and Vc is the mean increase in paw volume in the control group.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of many indoline-based compounds are mediated through the modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2.[7]
Several indoline derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB pathway. For example, the ursolic acid derivative UA-1 was found to downregulate the expression of p-NF-κB p65 and p-IκBα at both the mRNA and protein levels in LPS-stimulated macrophages.[2]
Caption: Inhibition of the NF-κB signaling pathway by an indoline compound.
MAPK Signaling Pathway
The MAPK family of serine/threonine kinases, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation.[8] LPS stimulation of macrophages leads to the phosphorylation and activation of these MAPKs, which in turn activate transcription factors that promote the expression of pro-inflammatory mediators.
Some flavonoids, which share structural similarities with certain indoline derivatives, have been shown to inhibit the phosphorylation of ERK, p38, and JNK in LPS-stimulated macrophages.[8] This suggests that indoline-based compounds may also target these pathways to exert their anti-inflammatory effects.
Caption: Potential inhibition of the MAPK signaling pathway by indoline compounds.
Conclusion
The indoline scaffold represents a versatile platform for the development of novel anti-inflammatory agents. The compounds highlighted in this guide demonstrate a range of potencies and mechanisms of action, from inhibition of protein denaturation and nitric oxide production to dual inhibition of key enzymes in the arachidonic acid cascade. Their ability to modulate the NF-κB and MAPK signaling pathways underscores their potential as targeted anti-inflammatory therapies. Further structure-activity relationship (SAR) studies and optimization of lead compounds are warranted to develop indoline-based drugs with improved efficacy and safety profiles for the treatment of inflammatory diseases.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antiinflammatory activity of heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. inotiv.com [inotiv.com]
- 7. Suppression of LPS-induced inflammatory and NF-κB responses by anomalin in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of LPS-stimulated pathways in macrophages by the flavonoid luteolin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation of Analytical Methods for 2-Methylindolin-1-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential analytical methods for the quantification and characterization of 2-Methylindolin-1-amine hydrochloride, a key intermediate in the synthesis of the antihypertensive drug Indapamide.[] Due to the limited availability of direct comparative studies in published literature, this document presents a scientifically grounded, hypothetical cross-validation of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). The experimental data herein is illustrative, designed to reflect typical performance characteristics of these methods for similar amine hydrochloride compounds.
The validation of these analytical methods is guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines, which provide a framework for ensuring that analytical procedures are suitable for their intended purpose.[2][3][4][5][6]
Comparison of Analytical Methods
The selection of an appropriate analytical method is critical for ensuring the quality and purity of pharmaceutical intermediates. The following tables summarize the hypothetical performance data for the analysis of this compound by HPLC, GC, and CE.
Table 1: Performance Characteristics of Analytical Methods
| Parameter | HPLC with UV Detection | GC with FID Detection | Capillary Electrophoresis with UV Detection |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Range (µg/mL) | 1 - 100 | 5 - 200 | 2 - 150 |
| Precision (%RSD) | < 1.5 | < 2.0 | < 2.5 |
| Accuracy (% Recovery) | 98.0 - 102.0 | 97.0 - 103.0 | 96.0 - 104.0 |
| Limit of Detection (LOD) (µg/mL) | 0.1 | 0.5 | 0.2 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.3 | 1.5 | 0.6 |
| Specificity | High | High (for volatile impurities) | High |
| Sample Throughput | Moderate | High | High |
Table 2: Cross-Validation Comparative Data
This table presents hypothetical data from a cross-validation study comparing the quantification of this compound in a sample batch using the three proposed methods.
| Sample ID | HPLC Result (µg/mL) | GC Result (µg/mL) | % Difference (vs. HPLC) | CE Result (µg/mL) | % Difference (vs. HPLC) |
| RMH-001 | 48.5 | 47.9 | -1.24% | 49.1 | 1.24% |
| RMH-002 | 51.2 | 50.5 | -1.37% | 50.8 | -0.78% |
| RMH-003 | 49.8 | 49.1 | -1.41% | 50.3 | 1.00% |
| RMH-004 | 50.1 | 49.5 | -1.20% | 49.7 | -0.80% |
| RMH-005 | 52.0 | 51.3 | -1.35% | 52.5 | 0.96% |
Experimental Protocols
Detailed methodologies for the proposed analytical techniques are provided below.
1. High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound and its non-volatile impurities.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of this compound is prepared in the mobile phase and serially diluted to create calibration standards.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration. Filter through a 0.45 µm filter before injection.
2. Gas Chromatography (GC) with Flame Ionization Detection (FID)
GC is a valuable technique for analyzing volatile impurities and can be used for the purity assessment of this compound, particularly after derivatization or for the analysis of its precursor, 2-methylindoline.[7]
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a capillary column.
-
Column: DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split mode).
-
Standard Preparation: Prepare standards of this compound (or a suitable derivative) in a volatile organic solvent.
-
Sample Preparation: Dissolve the sample in a suitable solvent. Derivatization may be necessary to improve volatility and thermal stability.
3. Capillary Electrophoresis (CE) with UV Detection
CE offers high separation efficiency and is particularly useful for the analysis of charged species like amine hydrochlorides.[8][9]
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm ID, 60 cm total length).
-
Background Electrolyte (BGE): Phosphate buffer at a low pH (e.g., pH 2.5).
-
Applied Voltage: 25 kV.
-
Capillary Temperature: 25°C.
-
Detection Wavelength: 214 nm.
-
Injection: Hydrodynamic injection.
-
Standard Preparation: Prepare standards in the BGE.
-
Sample Preparation: Dissolve the sample in the BGE and filter.
Visualizations
The following diagrams illustrate the experimental workflows and the logical relationship of the cross-validation process.
Caption: Workflow for HPLC Analysis.
Caption: Workflow for GC Analysis.
References
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. CN102070506B - Method for preparing 2-methylindoline - Google Patents [patents.google.com]
- 8. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of small amines in pharmaceuticals by capillary ion electrophoresis with conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Methylindolin-1-amine Hydrochloride: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 2-Methylindolin-1-amine hydrochloride, a compound that requires careful management as a hazardous waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use.[2] |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[2] |
| Body Protection | A laboratory coat or other protective clothing to prevent skin contact.[2] |
| Respiratory | Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.[1][2] |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is to treat it as a hazardous chemical waste and have it managed by a licensed professional waste disposal service.[1][2][3] Do not attempt to dispose of this chemical down the drain or in regular trash.[4][5]
Experimental Protocol: Waste Collection and Storage
-
Waste Segregation:
-
Designate a specific, properly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., weighing boats, contaminated paper towels).
-
This waste should be segregated from other waste streams. In particular, keep it separate from incompatible materials such as strong oxidizing agents and strong acids.[6][7]
-
-
Containerization:
-
Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, tightly-fitting screw cap is recommended.[8][9]
-
Ensure the container is in good condition, with no cracks or signs of deterioration.[8]
-
Do not overfill the container; leave at least one inch of headspace to allow for expansion.[8]
-
-
Labeling:
-
The waste container must be clearly labeled. The label should include:
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][9] This area should be at or near the point of waste generation.[9]
-
The SAA should be a secure location, such as a designated benchtop or a cabinet, away from general traffic.
-
Ensure that incompatible wastes within the SAA are physically separated.[8]
-
-
Arranging for Disposal:
-
Once the waste container is full or has been in storage for a designated period (typically not exceeding one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2][8][9]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Disposal of Contaminated Materials and Empty Containers
-
Contaminated Labware and PPE: Disposable items such as gloves, weighing paper, and absorbent pads that are contaminated with this compound must be placed in the designated hazardous waste container.[2]
-
Empty Containers: The original product container, even if "empty," may retain chemical residue. It should be managed as hazardous waste.[10] Alternatively, some regulations allow for triple-rinsing the container with a suitable solvent; however, the rinsate must then be collected and disposed of as hazardous waste.[10][11] The cleaned container can then be disposed of according to institutional policies.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.ca [fishersci.ca]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Methylindolin-1-amine Hydrochloride
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the handling and disposal of 2-Methylindolin-1-amine hydrochloride (CAS No: 102789-79-7).[1] Adherence to these protocols is critical to ensure the safety of all researchers, scientists, and drug development professionals in the laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] Therefore, the use of appropriate personal protective equipment is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some workplaces.[1] | To prevent eye irritation from splashes or airborne particles.[1][3] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber).[4][5] | To prevent skin contact and subsequent irritation.[1][5] |
| Skin and Body Protection | Laboratory coat and close-toed footwear. Protective clothing must be selected based on the potential hazards in the workplace.[1] | To protect the skin from accidental spills and contamination. |
| Respiratory Protection | Use only in a well-ventilated area.[1] Respirators are not a substitute for proper engineering controls like a fume hood.[1] | To avoid inhalation of dust or fumes, which may cause respiratory irritation.[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial for minimizing exposure and ensuring a safe working environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area away from incompatible substances.[1]
-
Keep the container tightly closed when not in use and store it in a locked-up location.[1]
2. Preparation and Use:
-
Always handle this compound within a certified chemical fume hood to ensure adequate ventilation.[1]
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.[4][6]
-
Wear all required PPE as detailed in Table 1.
-
Avoid breathing dust or fumes.[1]
-
Wash hands thoroughly after handling the substance.[1]
3. Spill Management:
-
In case of a spill, prevent further leakage if it is safe to do so.[1]
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place it into a suitable, labeled container for disposal.[1][7]
-
Avoid generating dust during cleanup.
-
Ventilate the area of the spill.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
1. Waste Characterization:
-
Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to local, state, and federal regulations.[1]
2. Waste Collection and Labeling:
-
Dispose of contents and container to an approved waste disposal plant.[1]
-
Collect waste material in a designated, properly labeled, and sealed container.
3. Container Disposal:
-
Do not reuse empty containers.[1]
-
Dispose of empty containers as unused product in accordance with all applicable regulations.[1]
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
References
- 1. aksci.com [aksci.com]
- 2. 1-Amino-2-methylindoline hydrochloride | C9H13ClN2 | CID 2737616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. americanchemistry.com [americanchemistry.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. hsa.ie [hsa.ie]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
